Product packaging for Fmoc-Cys(Trt)-OPfp(Cat. No.:CAS No. 115520-21-3)

Fmoc-Cys(Trt)-OPfp

Cat. No.: B557765
CAS No.: 115520-21-3
M. Wt: 751.8 g/mol
InChI Key: FDAUCYDVXIPBDR-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Cys(Trt)-OPfp, also known as this compound, is a useful research compound. Its molecular formula is C43H30F5NO4S and its molecular weight is 751.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H30F5NO4S B557765 Fmoc-Cys(Trt)-OPfp CAS No. 115520-21-3

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAUCYDVXIPBDR-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H30F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453274
Record name Fmoc-Cys(Trt)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115520-21-3
Record name Fmoc-Cys(Trt)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-S-trityl-L-cystein pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Cys(Trt)-OPfp: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine pentafluorophenyl ester, commonly abbreviated as Fmoc-Cys(Trt)-OPfp. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of cysteine residues into peptide sequences. This document details its chemical structure and properties, provides in-depth experimental protocols for its use, and discusses potential side reactions and mitigation strategies.

Chemical Structure and Properties

This compound is a derivative of the amino acid cysteine, modified with three key chemical moieties that facilitate its use in peptide synthesis:

  • Fmoc (9-Fluorenylmethoxycarbonyl) group: A base-labile protecting group for the α-amino group, preventing unwanted reactions during peptide bond formation. Its removal is a key step in the iterative cycle of peptide synthesis.

  • Trt (Trityl) group: An acid-labile protecting group for the thiol side chain of cysteine. This prevents the highly reactive thiol from engaging in side reactions, such as disulfide bond formation, during synthesis.

  • OPfp (Pentafluorophenyl ester) group: An activating group on the carboxyl terminus. The electron-withdrawing nature of the pentafluorophenyl ring makes the ester highly reactive towards nucleophilic attack by the free amino group of the growing peptide chain, facilitating efficient peptide bond formation without the need for additional in-situ coupling reagents.[1]

The combination of these groups makes this compound a stable, crystalline solid that can be conveniently used in automated or manual peptide synthesis.[1][2]

Below is a diagram illustrating the chemical structure of this compound.

chemical_structure Chemical Structure of this compound cluster_cys Cysteine Backbone cluster_fmoc Fmoc Group cluster_trt Trt Group cluster_opfp OPfp Group C_alpha N N C_alpha->N C_carboxyl C C_alpha->C_carboxyl C_beta C_alpha->C_beta H_alpha H C_alpha->H_alpha H_N H N->H_N Fmoc Fmoc N->Fmoc N-terminal protection O_carboxyl O C_carboxyl->O_carboxyl O_ester O C_carboxyl->O_ester S S C_beta->S Trt Trt S->Trt Side-chain protection OPfp OPfp O_ester->OPfp C-terminal activation

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms Nα-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester
CAS Number 115520-21-3[3][4][5][6]
Molecular Formula C₄₃H₃₀F₅NO₄S[2][4][6]
Molecular Weight 751.76 g/mol [3][4]
Appearance White to off-white solid[1]
Purity ≥98.0% (HPLC)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Sparingly soluble in water.[1]
Storage Temperature 2-8°C[3][4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The pentafluorophenyl ester allows for a direct and efficient coupling step without the need for prior activation with reagents like HBTU or HATU, which can sometimes lead to side reactions, especially with sensitive amino acids like cysteine.

The general workflow for incorporating this compound into a growing peptide chain on a solid support is depicted in the following diagram.

spss_workflow SPPS Workflow for this compound Incorporation Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling with This compound (in DMF, optional HOBt) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat cycle for next amino acid Washing2->Repeat Cleavage Final Cleavage and Deprotection (e.g., TFA cocktail with scavengers) Washing2->Cleavage After final coupling Peptide Purified Peptide Cleavage->Peptide

Caption: SPPS workflow for this compound.

Experimental Protocols

The following are detailed protocols for the key steps involving this compound in manual solid-phase peptide synthesis.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES) (scavengers)

  • Dithiothreitol (DTT) or Ethanedithiol (EDT) (scavengers)

  • Cold diethyl ether

Protocol 1: Fmoc Deprotection

  • Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Protocol 2: Coupling of this compound

  • In a separate vessel, dissolve 3-5 equivalents of this compound in DMF.

  • (Optional) To accelerate the reaction and minimize racemization, add 3-5 equivalents of HOBt to the solution.[1][2]

  • Add the this compound solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

Protocol 3: Final Cleavage and Deprotection of Trt Group

  • After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides containing Cys(Trt) is 95% TFA, 2.5% water, and 2.5% TIS or TES. The addition of 1-2% EDT or DTT is also recommended to act as a scavenger for the trityl cation and prevent re-attachment to the cysteine thiol.[8]

  • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

While this compound is an efficient reagent, certain side reactions can occur, particularly with cysteine residues.

Racemization

Cysteine is susceptible to racemization during activation and coupling, especially under basic conditions. The use of pre-activated pentafluorophenyl esters significantly reduces the risk of racemization compared to in-situ activation methods that employ strong bases.

The following table summarizes the extent of racemization of Cys(Trt) under different coupling conditions.

Coupling ReagentBase% D-Cys Formation
DIPCDI/Oxyma-3.3%[9]
HCTU/6-Cl-HOBtDIEA8.0% (25 °C)[9]
HCTU/6-Cl-HOBtDIEA10.9% (80 °C)[9]
HCTU/6-Cl-HOBtDIEA26.6% (90 °C)[9]

To further minimize racemization when using this compound, the addition of HOBt as a catalyst is recommended.[1][2]

Incomplete Trt Deprotection

The cleavage of the Trt group is a reversible reaction. The stable trityl cation that is formed can re-attach to the nucleophilic thiol group of cysteine.[3] To prevent this, it is crucial to use a scavenger in the cleavage cocktail. Trialkylsilanes like TIS or TES are highly effective as they irreversibly reduce the trityl cation to the inert triphenylmethane.

The logical relationship between the protecting groups, the activating group, and the reagents used for their removal is illustrated below.

logical_relationships Protecting and Activating Group Strategy cluster_protected_aa This compound cluster_reagents Reagents Fmoc Fmoc (Base-labile) Trt Trt (Acid-labile) OPfp OPfp (Active Ester) Piperidine Piperidine (Base) Piperidine->Fmoc Removes TFA TFA (Acid) TFA->Trt Removes Scavenger Scavenger (e.g., TIS) Scavenger->Trt Prevents re-attachment of cleaved Trt Peptide_NH2 Peptide-NH2 (Nucleophile) Peptide_NH2->OPfp Reacts with

Caption: Logical relationships in this compound chemistry.

Conclusion

This compound is a highly valuable and efficient building block for the incorporation of cysteine into synthetic peptides. Its pre-activated nature simplifies the coupling step in SPPS and minimizes the risk of racemization. A thorough understanding of its chemical properties and the appropriate protocols for its use, including deprotection and cleavage, is essential for the successful synthesis of high-purity, cysteine-containing peptides for research, diagnostics, and therapeutic development.

References

The Trityl Group: A Cornerstone in Cysteine Protection for Peptide and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the strategic use of protecting groups is paramount to achieving high yields and purity. Among the arsenal of available protective groups for the thiol functionality of cysteine, the trityl (Trt) group stands out as a robust and versatile tool, particularly within the framework of modern Fmoc-based solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core principles, applications, and detailed methodologies associated with the use of the trityl protecting group for cysteine.

Core Principles of the Trityl Protecting Group

The trityl group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group. Its primary function in peptide synthesis is to shield the highly reactive thiol side chain of cysteine from engaging in undesirable side reactions. The significant steric hindrance provided by the three phenyl rings effectively prevents oxidation to disulfides, alkylation, and other modifications during the iterative cycles of peptide chain elongation.[1]

A key advantage of the Trt group lies in its orthogonality with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the α-amino group of the peptide backbone.[1] The Fmoc group is removed under basic conditions, typically with piperidine, to which the Trt group is stable. Conversely, the Trt group is readily cleaved under mild acidic conditions, which do not affect the peptide backbone or other acid-labile side-chain protecting groups that are designed to be more robust. This orthogonal relationship is fundamental to the elegance and efficiency of the Fmoc/tBu synthesis strategy.

Applications in Peptide Synthesis and Drug Development

The application of Trt-protected cysteine (Fmoc-Cys(Trt)-OH) is extensive and critical in the synthesis of complex peptides and proteins. Its use is instrumental in:

  • Preventing Unwanted Disulfide Bond Formation: The high nucleophilicity of the cysteine thiol makes it prone to oxidation, leading to the premature and often incorrect formation of disulfide bridges. The Trt group effectively masks the thiol, ensuring that disulfide bond formation can be controlled and directed at a later, desired stage of the synthesis.[1]

  • Enabling Regioselective Disulfide Bond Formation: In peptides containing multiple cysteine residues, the formation of specific, desired disulfide linkages is a significant challenge. The Trt group can be used in concert with other orthogonal protecting groups, such as acetamidomethyl (Acm) or methoxytrityl (Mmt), to achieve regioselective disulfide bond formation.[2] This is crucial for synthesizing peptides and proteins with defined three-dimensional structures and biological activities, such as conotoxins.[2][3]

  • Minimizing Side Reactions: The bulky nature of the Trt group helps to minimize side reactions at the C-terminal cysteine residue, such as the formation of 3-(1-piperidinyl)alanine.[2]

Quantitative Data on Trityl and Related Protecting Groups

The selection of a protecting group strategy is often guided by quantitative data on cleavage efficiency and stability. The following tables summarize key data for the trityl group and compare it with other commonly used cysteine protecting groups.

Protecting GroupCleavage ConditionsTypical Reaction TimeCleavage Yield (%)Notes
Trityl (Trt) 95% TFA / 2.5% H₂O / 2.5% TIS2-4 hours>90Standard cleavage cocktail for Fmoc SPPS.[4][5]
92.5% TFA / 2.5% H₂O / 2.5% TIS / 2.5% EDT2-4 hours>90Recommended for peptides with multiple Cys(Trt) residues to prevent oxidation.[4]
1% TFA in DCMSlow cleavage-S-Trt is slowly cleaved by dilute TFA.
Methoxytrityl (Mmt) 1-2% TFA in DCM30-60 minutesQuantitativeHighly acid-labile, suitable for on-resin deprotection.[6]
Acetamidomethyl (Acm) Iodine (I₂) in 80% AcOH30 minutes-Oxidative cleavage, orthogonal to Trt.[7]
Mercury(II) Acetate--Requires heavy metal reagents.[6]
tert-Butyl (tBu) TFMSA or Hg(OAc)₂--Stable to TFA.[6]
4-methoxybenzyl (Mob) HF or TFMSA/TFA/p-cresol--Used in Boc-SPPS.[7][8]

Table 1: Cleavage Conditions and Yields for Common Cysteine Protecting Groups

ScavengerTypeConcentration (%)Function
Triisopropylsilane (TIS) Silane2.5-5Highly effective at irreversibly quenching the trityl cation to form triphenylmethane.[4][9]
1,2-Ethanedithiol (EDT) Thiol2.5Scavenges the trityl cation and maintains the cysteine thiol in a reduced state.[4][9]
Thioanisole Thiol Ether5Scavenger for t-butyl cations and can assist in Trt cation trapping.[10]
Phenol Aromatic5A common scavenger for various carbocations.[4]

Table 2: Common Scavengers Used in Trityl Deprotection Cocktails

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving the use of Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis.

Protocol 1: Coupling of Fmoc-Cys(Trt)-OH

This protocol describes the incorporation of a Fmoc-Cys(Trt)-OH residue into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Cys(Trt)-OH (3 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, 2.9 equivalents)

  • Base (e.g., DIPEA, 6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Pre-activation of the Amino Acid: In a separate vial, dissolve Fmoc-Cys(Trt)-OH, the coupling reagent (e.g., HBTU), and an additive like HOBt (3 equivalents) in DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 2-5 minutes.[11]

  • Coupling Reaction: Add the activated Fmoc-Cys(Trt)-OH solution to the swollen and drained peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[11]

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), the coupling reaction should be repeated.[11]

  • Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.[11]

Protocol 2: N-terminal Fmoc Group Deprotection

This protocol details the removal of the N-terminal Fmoc protecting group to liberate the free amine for the next coupling step.

Materials:

  • Peptide-resin with an N-terminal Fmoc group

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

Procedure:

  • Initial Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate the mixture for 3-5 minutes at room temperature.[11]

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for an additional 10-15 minutes.[11]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the cleaved Fmoc-adduct.

Protocol 3: Cleavage of the Peptide from the Resin and Trityl Deprotection

This protocol describes the final step of SPPS, where the peptide is cleaved from the solid support and the Trityl and other acid-labile side-chain protecting groups are removed simultaneously.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (5 times) and dry under vacuum for at least 1 hour.

  • Cleavage Reaction: Prepare the cleavage cocktail fresh. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Incubate the mixture at room temperature for 2-4 hours with gentle agitation.[4]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small volume of fresh cleavage cocktail or neat TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of a single coupling cycle in Fmoc-based SPPS incorporating a trityl-protected cysteine.

SPPS_Workflow Resin Resin-NH-Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-Cys(Trt)-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle

General workflow for a single SPPS cycle.
Trityl Group Cleavage Mechanism and the Role of Scavengers

This diagram illustrates the acid-catalyzed cleavage of the S-trityl group from cysteine and the crucial role of a scavenger in preventing re-attachment.

Trityl_Cleavage CysTrt Cys-S-Trt Trityl-Protected Cysteine Cleavage Cleavage CysTrt->Cleavage TFA {H+ | (from TFA)} TFA->Cleavage CysSH Cys-SH Deprotected Cysteine Cleavage->CysSH TritylCation Trt+ Trityl Cation (Reactive) Cleavage->TritylCation TritylCation->CysTrt Reattachment Trapped Trt-Scavenger Trapped Cation (Inert) TritylCation->Trapped Trapping Scavenger {Scavenger | (e.g., TIS)} Scavenger->Trapped Reattachment Re-attachment (Side Reaction) Orthogonal_Strategy start Linear Peptide Synthesis (Cys(Trt), Cys(Acm)) cleavage Cleavage from Resin (TFA, TIS, H2O) start->cleavage intermediate1 Peptide with Cys(Acm) and free Cys-SH cleavage->intermediate1 oxidation1 First Disulfide Formation (e.g., Air Oxidation) intermediate1->oxidation1 intermediate2 Peptide with one Disulfide Bond and Cys(Acm) oxidation1->intermediate2 deprotection2 Acm Deprotection & Oxidation (Iodine) intermediate2->deprotection2 final_product Final Peptide with two Regioselective Disulfide Bonds deprotection2->final_product

References

The Strategic Advantage of Pre-Activated Amino Acid Esters in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the pursuit of efficiency, purity, and reliability is paramount. The method of activating amino acids for peptide bond formation is a critical determinant of success, influencing everything from reaction kinetics to the stereochemical integrity of the final product. While in-situ activation methods are prevalent, the use of pre-activated amino acid esters offers a distinct set of advantages that can be strategically leveraged to overcome common challenges in peptide science. This guide provides a comprehensive technical overview of the benefits of employing pre-activated amino acid esters, supported by quantitative data, detailed experimental protocols, and illustrations of their application in the synthesis of biologically relevant peptides.

Core Principles of Pre-Activated Amino Acid Esters

In peptide synthesis, the carboxyl group of an N-protected amino acid must be activated to facilitate nucleophilic attack by the amino group of the adjacent amino acid. Pre-activated amino acid esters are stable, isolable intermediates where the carboxyl group has been converted into a more reactive form. The most common types are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (Pfp) esters.[1][2] The electron-withdrawing nature of the succinimidyl and pentafluorophenyl groups makes the carbonyl carbon highly electrophilic, promoting efficient amide bond formation.[3]

A significant advantage of this approach is the separation of the activation step from the coupling reaction. This minimizes the exposure of the growing peptide chain to potentially harsh coupling reagents and their byproducts, which can lead to side reactions.[4]

Key Advantages at a Glance:
  • Enhanced Stability and Convenience: Pre-activated esters are often crystalline solids that can be synthesized in advance, purified, and stored, offering convenience and batch-to-batch consistency.[1][5]

  • Reduced Side Reactions: By avoiding the use of in-situ coupling reagents during the peptide elongation phase, the risk of side reactions such as guanidinylation (common with uronium-based reagents) is eliminated.[6]

  • Minimized Racemization: The stable nature of the active ester and the often milder coupling conditions help to preserve the stereochemical integrity of the chiral amino acids, a critical factor for the biological activity of the final peptide.[7][8]

  • High Coupling Efficiency: The high reactivity of these esters leads to rapid and efficient peptide bond formation, often resulting in higher crude peptide purity and yields.[3][9]

  • Suitability for Challenging Sequences: Pre-activated esters can be particularly effective for sterically hindered couplings and in the synthesis of complex peptide sequences where in-situ methods may falter.[1]

Quantitative Performance Analysis

The choice of coupling methodology has a direct and measurable impact on the outcome of a peptide synthesis. The following tables summarize comparative data on crude peptide purity and racemization levels, illustrating the performance of pre-activated esters in relation to common in-situ coupling reagents.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of Acyl Carrier Protein (ACP) Fragment 65-74

Coupling Reagent/MethodCrude Peptide Purity (%)Reference(s)
Pentafluorophenyl (Pfp) Ester >90 [3]
HATU83.63[3]
HCTU82.50[3]
PyBOP48.11[3]

Note: The acyl carrier protein (ACP) fragment 65-74 is a standard benchmark for evaluating the efficiency of coupling methods due to its challenging sequence.

Table 2: Comparative Racemization Levels of Different Coupling Reagents

Coupling Reagent/MethodModel Peptide% EpimerReference(s)
DCC/HOBtZ-Gly-Phe-Val-OMe<1[10]
HBTU/DIEABoc-Leu-Phe-Val-OtBu14.3 (without HOBt)[10]
Pre-activated Esters (general) -Generally low [7][8]

Experimental Protocols

The following are detailed methodologies for the preparation and use of pre-activated amino acid esters in both solid-phase and solution-phase peptide synthesis.

Synthesis of Fmoc-Amino Acid N-Hydroxysuccinimide (NHS) Esters

This protocol describes the synthesis of Fmoc-amino acid-ONSu esters from the corresponding Fmoc-amino acids using dicyclohexylcarbodiimide (DCC).[5][11]

Materials:

  • Fmoc-protected amino acid

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Fmoc-amino acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution with stirring.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 5% aqueous HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-ONSu ester.

Synthesis of Fmoc-Amino Acid Pentafluorophenyl (Pfp) Esters

This protocol outlines the synthesis of Fmoc-amino acid-OPfp esters.[1]

Materials:

  • Fmoc-amino acid

  • Pentafluorophenyl trifluoroacetate or Pentafluorophenyl chloroformate

  • Pyridine or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the Fmoc-amino acid (1 equivalent) in anhydrous DCM or THF.

  • Add pyridine or DIEA (1-1.2 equivalents) to the solution and stir.

  • Slowly add pentafluorophenyl trifluoroacetate or pentafluorophenyl chloroformate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with 5% HCl, water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an EtOAc/hexane mixture to yield the pure Fmoc-amino acid-OPfp ester.[1]

Solid-Phase Peptide Synthesis (SPPS) using Pre-activated Amino Acid Esters

This protocol describes a general cycle for SPPS on a 0.1 mmol scale using pre-activated esters.[1]

Materials:

  • Appropriate resin (e.g., Rink Amide resin)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Pre-activated Fmoc-amino acid ester (NHS or Pfp) (3-5 equivalents)

  • (Optional) 1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Drain and wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vial, dissolve the pre-activated Fmoc-amino acid ester (3-5 equivalents) in DMF.

    • (Optional) Add HOBt (3-5 equivalents) to the amino acid solution to catalyze the reaction.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF.

  • Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Purification: Dry the crude peptide and purify by reverse-phase HPLC.

spss_workflow cluster_synthesis_cycle SPPS Cycle Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Pre-activated AA Ester) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Repeat for each AA Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification oxytocin_signaling OXT Oxytocin OTR Oxytocin Receptor (GPCR) OXT->OTR Binds G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Responses (e.g., Muscle Contraction) Ca2->Response glp1_signaling GLP1 GLP-1 GLP1R GLP-1 Receptor (GPCR) GLP1->GLP1R Binds G_protein Gαs GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Response Enhanced Glucose-Dependent Insulin Secretion PKA->Response Epac2->Response

References

An In-Depth Technical Guide to the Solubility of Fmoc-Cys(Trt)-OPfp in DMF and DCM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester (Fmoc-Cys(Trt)-OPfp) in the common organic solvents N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). A thorough understanding of the solubility of this critical reagent is paramount for the optimization of reaction conditions, ensuring efficient coupling, and preventing aggregation, thereby enhancing the yield and purity of synthetic peptides.

While extensive quantitative solubility data for this compound is not widely published, this guide consolidates available information, presents a semi-quantitative analysis, and provides a detailed experimental protocol for the precise determination of its solubility.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the physicochemical properties of the Fmoc group, the amino acid side chain, and any protecting groups. The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally imparts good solubility in a range of organic solvents. Polar aprotic solvents, such as DMF, are extensively used in solid-phase peptide synthesis (SPPS) due to their excellent capacity to dissolve Fmoc-amino acids and swell the resin support.

Several key factors influence the solubility of these compounds:

  • The Fmoc Group: Its large, nonpolar nature enhances solubility in organic solvents.

  • Amino Acid Side Chain: The polarity and any protecting groups on the side chain significantly impact solubility. In the case of this compound, the bulky and hydrophobic trityl (Trt) group on the cysteine side chain plays a major role.

  • Activating Group: The pentafluorophenyl (OPfp) ester group also contributes to the overall molecular properties influencing solubility.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical.

  • Temperature: Solubility is generally temperature-dependent.

  • Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Factors Influencing Fmoc-Amino Acid Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Fmoc Fmoc Group (Hydrophobic) Solubility Solubility Fmoc->Solubility SideChain Cys(Trt) Side Chain (Bulky, Hydrophobic) SideChain->Solubility ActivatingGroup Pfp Ester (Activating Group) ActivatingGroup->Solubility Polarity Polarity Polarity->Solubility HBonding Hydrogen Bonding HBonding->Solubility Dielectric Dielectric Constant Dielectric->Solubility Temperature Temperature Temperature->Solubility Purity Purity Purity->Solubility

Fig. 1: Factors influencing the solubility of Fmoc-amino acids.

Quantitative Solubility Data

SolventTypeCAS NumberQualitative SolubilitySemi-Quantitative Solubility (Concentration)Source(s)
N,N-Dimethylformamide (DMF)Polar Aprotic68-12-2Clearly Soluble~0.167 M (0.5 mmole in 3 ml)[1][2][3]
Dichloromethane (DCM)Chlorinated75-09-2SolubleNot specified

Note: The semi-quantitative value for DMF is calculated based on the information "0.5 mmole in 3 ml DMF): clearly soluble". This indicates that the compound is at least soluble at this concentration.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

For researchers requiring precise solubility data for their specific applications and solvent batches, the shake-flask method is the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in DMF and DCM at a specified temperature.

Materials:

  • This compound (high purity)

  • N,N-Dimethylformamide (DMF), anhydrous, high purity

  • Dichloromethane (DCM), anhydrous, high purity

  • Analytical balance

  • Vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent (DMF or DCM) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 2 ml of DMF or DCM). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the saturated solution.

  • Sample Analysis (HPLC):

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample and the standard solutions onto the HPLC system.

    • Analyze the samples using a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with 0.1% TFA, UV detection at a wavelength where this compound has strong absorbance, such as 265 nm).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted saturated solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the respective solvent at the specified temperature.

Shake-Flask Solubility Determination Workflow A 1. Prepare Standard Solutions (Known Concentrations) G 7. HPLC Analysis (Standards and Sample) A->G Generate Calibration Curve B 2. Prepare Slurry (Excess Solid in Solvent) C 3. Equilibrate (e.g., 24-48h at 25°C on shaker) B->C D 4. Separate Phases (Centrifugation) C->D E 5. Sample Supernatant (Filter with 0.22 µm syringe filter) D->E F 6. Dilute Sample (Bring into calibration range) E->F F->G H 8. Calculate Solubility (Using Calibration Curve) G->H

Fig. 2: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This compound exhibits good solubility in the commonly used peptide synthesis solvents, DMF and DCM. While precise quantitative data is scarce in public literature, the provided semi-quantitative information and the detailed experimental protocol for the shake-flask method will enable researchers to accurately determine the solubility under their specific laboratory conditions. This is crucial for the development of robust and reproducible peptide synthesis protocols, ultimately leading to higher purity and yield of the final peptide product.

References

Pentafluorophenyl Esters: A Superior Tool for Amide Bond Formation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, bioconjugates, and other complex molecular architectures, the efficient and reliable formation of amide bonds is a critical cornerstone. Among the various methods available for activating carboxylic acids, the use of pentafluorophenyl (PFP) esters has emerged as a superior strategy, offering significant advantages in terms of reactivity, stability, and overall efficiency.[1][2] This technical guide provides a comprehensive overview of the core principles of PFP ester chemistry, quantitative performance data, detailed experimental protocols, and their applications in modern chemical synthesis.

Core Principles: The Chemistry of PFP Esters

Pentafluorophenyl esters are highly reactive acylating agents utilized to facilitate the formation of amide bonds between a carboxylic acid and a primary or secondary amine.[3][4] The key to their efficacy lies in the strong electron-withdrawing nature of the pentafluorophenyl group. This structural feature significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine.[1][2] The subsequent collapse of the tetrahedral intermediate is facilitated by the pentafluorophenolate anion, which is an excellent leaving group.[1][3]

The primary advantages of using PFP esters in amide bond formation include:

  • Enhanced Reactivity: The strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring makes the ester carbonyl exceptionally electrophilic, leading to faster reaction kinetics compared to other active esters like N-hydroxysuccinimide (NHS) esters.[2][5]

  • Increased Stability: PFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous media compared to NHS esters.[6][7][8] This enhanced stability allows for more controlled and efficient conjugation reactions, particularly in bioconjugation applications where aqueous buffers are common.[2]

  • High Yields and Purity: The rapid reaction rates and reduced susceptibility to side reactions, such as hydrolysis, contribute to higher yields and purity of the final amide product.[9][10]

  • Versatility: PFP esters are amenable to both solution-phase and solid-phase peptide synthesis, as well as a wide range of bioconjugation applications.[1][9]

Mechanism of Amide Bond Formation

The reaction between a PFP ester and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the PFP ester, forming a transient tetrahedral intermediate. This intermediate then collapses, with the expulsion of the stable pentafluorophenolate leaving group, to form the thermodynamically favored amide bond.[3]

Amide_Bond_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products PFP_Ester Pentafluorophenyl Ester (R-CO-OPFP) Tetrahedral_Intermediate Tetrahedral Intermediate PFP_Ester->Tetrahedral_Intermediate Nucleophilic Attack by Amine Amine Amine (R'-NH2) Amide Amide (R-CO-NHR') Tetrahedral_Intermediate->Amide Collapse of Intermediate Leaving_Group Pentafluorophenolate (PFP-O-) Tetrahedral_Intermediate->Leaving_Group Expulsion of Leaving Group

Mechanism of amide bond formation using a PFP ester.

Quantitative Performance Data

The superior performance of PFP esters in amide bond formation is not merely qualitative. Kinetic studies have demonstrated their significantly higher reactivity compared to other common activating groups.

Table 1: Relative Coupling Rates of Active Esters

Active Ester TypeAbbreviationRelative Coupling Rate
Pentafluorophenyl EsterOPFP111
Pentachlorophenyl EsterOPCP3.4
p-Nitrophenyl EsterONp1
Data sourced from comparative kinetic studies.[5]

Table 2: Comparative Stability of Active Esters

PropertyPentafluorophenyl (PFP) EstersN-Hydroxysuccinimide (NHS) Esters
Hydrolytic Stability More stable in aqueous media[2][6][7][8]Less stable, more prone to hydrolysis[2]
Reaction Efficiency Higher due to reduced hydrolysis and faster kinetics[2][7][11]Can be lower, especially in dilute aqueous solutions[12]

Experimental Protocols

The following sections provide detailed methodologies for the preparation of PFP esters and their subsequent use in amide bond formation in both solution-phase and solid-phase synthesis.

Protocol 1: Preparation of a Pentafluorophenyl Ester from a Carboxylic Acid

This protocol describes a general method for the synthesis of a PFP ester from a carboxylic acid using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[1]

Materials:

  • Carboxylic acid (1.0 eq)

  • Pentafluorophenol (1.1 eq)

  • DCC or DIC (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DCC or DIC to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.

  • Purify the crude PFP ester by recrystallization or column chromatography if necessary.

Another approach involves the use of thionyl chloride to first form an acid chloride, which then reacts with pentafluorophenol.[3][13]

Protocol 2: Solution-Phase Amide Bond Formation

This protocol outlines the general procedure for coupling a PFP active ester with an amine in solution.[1]

Materials:

  • PFP active ester (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous solvent (e.g., DMF, DCM, THF)

  • Base (optional, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.2 eq)

Procedure:

  • Dissolve the PFP active ester in the anhydrous solvent.

  • Add the amine to the solution. If the amine is in the form of a salt, add the base to liberate the free amine.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.[1][3]

  • Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent and wash with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

  • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the use of Fmoc-protected amino acid PFP esters in solid-phase peptide synthesis.[1][9]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid PFP ester (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended to accelerate the reaction)[1][10]

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF.

  • Dissolve the Fmoc-amino acid PFP ester and HOBt in DMF.

  • Add the solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

  • Proceed with the next Fmoc deprotection and coupling cycle.

Experimental and Logical Workflows

Visualizing the workflow can aid in the planning and execution of synthesis involving PFP esters.

PFP_Ester_Synthesis_Workflow start Start: Carboxylic Acid + Pentafluorophenol dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_coupling_agent Add DCC or DIC cool->add_coupling_agent react React for 12-24h at Room Temperature add_coupling_agent->react monitor Monitor by TLC react->monitor filter Filter Precipitate (DCU/DIU) monitor->filter wash Aqueous Workup: 1M HCl, NaHCO3, Brine filter->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify PFP Ester (Recrystallization or Chromatography) concentrate->purify end End: Pure PFP Ester purify->end Amide_Synthesis_Workflow start Start: PFP Ester + Amine dissolve Dissolve PFP Ester in Anhydrous Solvent start->dissolve add_amine Add Amine (and optional base) dissolve->add_amine react React for 1-4h at Room Temperature add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Purify Amide (Recrystallization or Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Amide Product characterize->end

References

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Fmoc-Cys(Trt)-OPfp on Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of cysteine residues into synthetic peptides is fundamental for creating biomolecules with defined tertiary structures, such as those containing disulfide bridges, and for site-specific conjugation. In Fmoc-based solid-phase peptide synthesis (SPPS), the thiol group of cysteine requires robust protection to prevent undesired side reactions. The trityl (Trt) group is a widely utilized protecting group for this purpose due to its stability during chain elongation and its lability under the final acidic cleavage conditions.

A critical step in SPPS is the efficient and stereochemically pure incorporation of each amino acid. Cysteine residues, in particular, are susceptible to racemization during activation and coupling, especially when using standard carbodiimide or phosphonium/uronium salt activators in the presence of a base. The use of pre-activated esters, such as the pentafluorophenyl (Pfp) ester of Fmoc-Cys(Trt)-OH, offers a significant advantage by minimizing racemization and ensuring high coupling efficiency.[1][2]

These application notes provide a comprehensive guide to the optimal coupling conditions for Fmoc-Cys(Trt)-OPfp on a solid support, including detailed protocols, quantitative data on side reactions, and troubleshooting strategies.

Data Presentation

Table 1: Racemization of Cysteine under Various Coupling Conditions

The following table summarizes the extent of racemization observed for Fmoc-Cys(Trt)-OH under different activation and coupling conditions. While direct comparative data for this compound is not extensively published in a single study, the use of pre-formed active esters is a well-established method to minimize racemization.[2] The data for Fmoc-Cys(Trt)-OH provides a baseline for understanding the propensity of this amino acid to racemize and highlights the importance of the chosen coupling strategy.

Coupling Reagent/MethodBaseTemperature (°C)% D-Cys Formation (Racemization)Reference
DIPCDI/Oxyma Pure-Room Temperature3.3%[3]
HCTU/6-Cl-HOBtDIEA50 (Microwave)10.9%[1]
HCTU/6-Cl-HOBtDIEA80 (Microwave)26.6%[1]
Uronium ActivationDIEARoom Temperature8.0%[4]

Note: The use of this compound is recommended to significantly reduce the levels of racemization observed with in-situ activation methods, particularly those employing strong bases and elevated temperatures.

Table 2: Recommended Coupling Conditions for this compound
ParameterRecommended ConditionNotes
Solvent DMF, NMPDMF is a standard solvent offering good resin swelling and reactant solubility. NMP can be beneficial in cases of peptide aggregation.[5]
Equivalents of this compound 1.5 - 3.0An excess of the activated amino acid is used to drive the reaction to completion.
Additive HOBt or HOOBt (1 equivalent)Additives can accelerate the coupling reaction, though they are not strictly necessary with the highly reactive Pfp ester.
Reaction Time 1 - 4 hoursThe reaction can be monitored for completion using a qualitative test such as the Kaiser test. In some cases, overnight coupling may be employed.
Temperature Room TemperatureElevated temperatures are generally not required and can increase the risk of side reactions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound to a Resin-Bound Peptide

This protocol outlines the manual coupling of this compound to a solid support following the removal of the N-terminal Fmoc protecting group from the growing peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • Reaction vessel for manual SPPS

  • Shaker or agitator

  • Kaiser test kit

Procedure:

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group (confirmed by a positive Kaiser test), thoroughly wash the peptide-resin with DMF (3 x 1 minute) to remove residual piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading) in DMF. If using an additive, dissolve HOBt (1 equivalent) in the same solution.

  • Coupling Reaction: Add the this compound solution to the washed and drained peptide-resin. Agitate the mixture at room temperature for 1 to 4 hours.

  • Monitoring the Coupling: To monitor the progress of the reaction, perform a Kaiser test on a small sample of resin beads after 1 hour.

    • Negative Kaiser Test (yellow beads): The coupling is complete. Proceed to the washing step.

    • Positive Kaiser Test (blue/purple beads): The coupling is incomplete. Continue to agitate and re-test at 30-60 minute intervals. If the test remains positive after 4 hours, a second coupling (recoupling) may be necessary.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3 x 1 minute) to remove excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step in the synthesis cycle.

Protocol 2: Monitoring Coupling Completion using the Kaiser Test

The Kaiser test is a sensitive qualitative method for detecting free primary amines on the solid support.

Procedure:

  • Withdraw a small sample of resin beads (approximately 1-2 mg) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with ethanol (2 x 0.5 mL) and then with pyridine (2 x 0.5 mL).

  • Add 2-3 drops of ninhydrin solution A (potassium cyanide in pyridine).

  • Add 2-3 drops of ninhydrin solution B (ninhydrin in ethanol).

  • Add 2-3 drops of ninhydrin solution C (phenol in ethanol).

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the resin beads and the solution.

    • Blue or purple beads/solution: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow or colorless beads/solution: Indicates the absence of free primary amines (complete coupling).

Mandatory Visualization

SPPS_Workflow Start Resin with Free Amine Coupling Add this compound in DMF (+/- HOBt) Shake 1-4h @ RT Start->Coupling Wash1 Wash with DMF Coupling->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Complete Coupling Complete KaiserTest->Complete Negative Incomplete Coupling Incomplete KaiserTest->Incomplete Positive NextStep Proceed to Next Fmoc Deprotection Complete->NextStep Recouple Recouple or Cap Incomplete->Recouple Recouple->Coupling Retry Coupling

Caption: Workflow for the coupling of this compound on a solid support.

Troubleshooting_Logic Problem Problem Incomplete Coupling (Positive Kaiser Test) Cause1 Potential Cause Steric Hindrance Problem->Cause1 Cause2 Potential Cause Peptide Aggregation Problem->Cause2 Cause3 Potential Cause Poor Resin Swelling Problem->Cause3 Solution1 Solution Extend coupling time Increase equivalents of this compound Cause1->Solution1 Solution2 Solution Use NMP as solvent Incorporate chaotropic agents Cause2->Solution2 Solution3 Solution Ensure adequate pre-swelling of the resin in DMF or NMP Cause3->Solution3

Caption: Troubleshooting logic for incomplete coupling of this compound.

Concluding Remarks

The use of this compound provides a reliable and efficient method for the incorporation of cysteine into synthetic peptides with a reduced risk of racemization. By following the optimized protocols and paying close attention to reaction monitoring, researchers can achieve high coupling efficiencies and obtain final peptide products of high purity. For particularly challenging sequences, adjustments to solvents and reaction times may be necessary to overcome issues such as steric hindrance and peptide aggregation. These application notes serve as a valuable resource for scientists and professionals in the field of peptide synthesis and drug development.

References

Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis using Fmoc-Cys(Trt)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Cys(Trt)-OPfp (N-α-9-fluorenylmethyloxycarbonyl-S-trityl-L-cysteine pentafluorophenyl ester) is a critical building block in automated solid-phase peptide synthesis (SPPS) for the incorporation of cysteine residues. The strategic use of the acid-labile trityl (Trt) group for thiol protection and the highly reactive pentafluorophenyl (Pfp) ester for activation offers significant advantages in the synthesis of complex and sensitive peptides. These application notes provide detailed protocols and technical data to guide researchers in the effective use of this compound, ensuring high-quality peptide synthesis for applications in drug discovery, proteomics, and cell signaling research.

Cysteine residues are integral to the structure and function of numerous peptides and proteins, primarily through the formation of disulfide bridges that stabilize tertiary and quaternary structures. The sulfhydryl group of cysteine is highly reactive and requires robust protection during peptide synthesis to prevent unwanted side reactions such as oxidation and alkylation.[1] The trityl protecting group is widely employed due to its stability during the repetitive steps of Fmoc-SPPS and its facile removal under acidic conditions during the final cleavage from the solid support.[1]

The pre-activated pentafluorophenyl ester in this compound facilitates efficient and rapid coupling, minimizing the need for in-situ activation and reducing the risk of side reactions, most notably racemization. Cysteine is particularly susceptible to loss of stereochemical integrity during activation, and the use of OPfp esters has been shown to suppress this undesirable side reaction.[2]

Chemical and Physical Properties

PropertyValue
Chemical Formula C₄₃H₃₀F₅NO₄S
Molecular Weight 751.76 g/mol
Appearance White to off-white powder
CAS Number 115520-21-3
Thiol Protecting Group Trityl (Trt)
N-alpha Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)
Activating Group Pentafluorophenyl (Pfp) ester
Cleavage of Trt Group Acid-labile (cleaved by Trifluoroacetic Acid)

Data Presentation: Quantitative Analysis

The efficiency of incorporating Fmoc-Cys(Trt)-OH (the precursor to the OPfp ester) and the extent of side reactions are critically dependent on the coupling methodology. The following tables summarize key quantitative data to inform protocol optimization.

Table 1: Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents

Cysteine is highly prone to racemization during peptide synthesis. The choice of coupling reagent significantly impacts the degree of this side reaction.

Coupling Reagent/Method% Racemization (D-Cysteine formation)Notes
DIPCDI/Oxyma Pure3.3%Carbodiimide-based activation shows moderate racemization.[3]
HCTU/DIEA (Microwave, 50°C)10.9%Uronium-based reagents with a strong base can lead to significant racemization, which is exacerbated by heating.

Data adapted from studies on Fmoc-Cys(Trt)-OH.

Table 2: Cleavage Cocktail Efficiency for Trt Group Deprotection

Complete removal of the Trt group is crucial for obtaining the desired peptide. The composition of the cleavage cocktail plays a vital role in the efficiency of deprotection and the prevention of side reactions.

Cleavage Cocktail CompositionCleavage TimeEfficiency & Remarks
95% TFA, 2.5% TIS, 2.5% H₂O2-4 hoursA standard and highly effective cocktail. TIS acts as a scavenger for the released trityl cations, preventing re-attachment and modification of other sensitive residues.
95% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT2-4 hoursA comprehensive cocktail ("Reagent K") for peptides containing multiple sensitive residues, including cysteine, methionine, and tryptophan. EDT helps maintain a reducing environment.[4]
1% TFA in DCM-The Trt group is stable under these conditions, allowing for selective deprotection of more acid-labile groups like Mmt.

Experimental Protocols

The following protocols provide a framework for the use of this compound in automated solid-phase peptide synthesis. Parameters may require optimization based on the specific peptide sequence and the automated synthesizer being used.

Protocol 1: Automated Solid-Phase Peptide Synthesis

This protocol outlines a generalized cycle for the incorporation of this compound using an automated peptide synthesizer.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide for a C-terminal amide, 2-Chlorotrityl for a protected C-terminal acid).

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel of the synthesizer.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF.

  • The synthesizer will typically perform a double deprotection cycle (e.g., 1 x 3 minutes and 1 x 7 minutes).

  • Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-dibenzofulvene adduct.

3. Coupling of this compound:

  • Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

  • Deliver the dissolved this compound to the reaction vessel containing the deprotected resin.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The high reactivity of the OPfp ester generally leads to shorter coupling times compared to standard in-situ activation methods.

  • Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test (a positive test indicates incomplete coupling). Most modern synthesizers can perform automated monitoring.

4. Washing:

  • After the coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, perform a capping step.

  • Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) in DMF for 10-15 minutes.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Trt and other acid-labile side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail. A standard and effective cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water .

  • For peptides with multiple Cys(Trt) residues or other sensitive amino acids like Met or Trp, consider adding 1-2.5% 1,2-ethanedithiol (EDT) to the cocktail.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether three times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

5. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Automated Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Coupling (this compound in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Capping 6. Capping (Optional) (Acetic Anhydride/Base) Washing2->Capping Repeat Repeat for next amino acid Washing2->Repeat If no capping Capping->Repeat Chain Elongation Repeat->Deprotection Cleavage 7. Cleavage & Deprotection (TFA/Scavengers) Repeat->Cleavage Final Cycle GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (Inactive) GPCR_active GPCR (Active) GPCR->GPCR_active Conformational Change G_Protein_inactive G-Protein Complex (GDP-bound) G_Protein_active G-Protein Complex (GTP-bound) G_Protein_inactive->G_Protein_active GDP/GTP Exchange Peptide Synthetic Peptide Ligand (with Cysteine) Peptide->GPCR Binding GPCR_active->G_Protein_inactive Recruitment Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_active->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Activation

References

Synthesis of Disulfide-Bridged Peptides Using S-trityl-L-cysteine (Cys(Trt)): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of disulfide-bridged peptides utilizing the S-trityl (Trt) protecting group for cysteine. The Trt group is a cornerstone in solid-phase peptide synthesis (SPPS) for the introduction of cysteine residues, offering a cost-effective and versatile strategy for forming critical disulfide bonds that dictate the structure and function of many peptides and proteins.[1][2]

The trityl group is highly labile to trifluoroacetic acid (TFA), which allows for its removal during the final cleavage of the peptide from the resin.[1][2] This characteristic simplifies the workflow for creating single disulfide bridges. For more complex peptides with multiple disulfide bonds, the Trt group can be used in orthogonal protection strategies, often in combination with groups like acetamidomethyl (Acm), enabling the regioselective formation of distinct disulfide linkages.[2][3][4]

Data Presentation: Quantitative Analysis of Cys(Trt) in Peptide Synthesis

The efficiency of incorporating Fmoc-Cys(Trt)-OH and subsequent disulfide bond formation can be influenced by coupling reagents, cleavage conditions, and oxidation methods. The following tables summarize key quantitative data to aid in methodological selection.

ParameterReagent/ConditionValueNotes
Racemization DIPCDI/Oxyma Pure3.3%Racemization of Fmoc-Cys(Trt)-OH during coupling.[1]
HCTU/DIEA (Microwave, 50°C)10.9%Significant racemization is observed with phosphonium/uronium reagents, especially with heating.[1]
HCTU/DIEA (Microwave, 80°C)26.6%Increased temperature leads to higher racemization.[1]
Cleavage Side Reaction TFA/TIS/H₂O (95:2.5:2.5), 25°C, 1h15.4%Formation of C-terminal Cys S-t-butylation.[1]
TFA/TIS/H₂O (95:2.5:2.5), 40°C, 2h32.3%Increased temperature and time can enhance the formation of side products.[1]
On-Resin Oxidation Yield 2 molar eq of I₂, 20 min, CH₂Cl₂~67%Yield of the desired monocyclic product in the synthesis of a bicyclic peptide.[5]
Overall Yield (Specific Peptide) Orthogonal synthesis of conotoxins20-30%Overall yields for complex peptides with three disulfide bonds using a Trt/Acm/Mob strategy.[4]
Solid-phase synthesis of cyclic peptides60-90%High overall yields can be achieved for conformationally predisposed peptides.[6]

Experimental Protocols

Detailed methodologies for key experimental steps are provided below. These protocols serve as a starting point and may require optimization based on the specific peptide sequence.

Protocol 1: Standard Fmoc-SPPS Incorporation of Fmoc-Cys(Trt)-OH

This protocol outlines the standard cycle for incorporating a Cys(Trt) residue into a peptide sequence during Fmoc-based solid-phase peptide synthesis.

Workflow for Fmoc-SPPS ```dot digraph "Fmoc_SPPS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Resin [label="Solid Support\n(e.g., Rink Amide Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing_1 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-Cys(Trt)-OH,\nCoupling Reagents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Washing_2 [label="DMF Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Capping [label="Capping (Optional)\n(Acetic Anhydride/DIEA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

Resin -> Fmoc_Deprotection; Fmoc_Deprotection -> Washing_1; Washing_1 -> Coupling; Coupling -> Washing_2; Washing_2 -> Capping [label="If coupling\nincomplete"]; Washing_2 -> Repeat [style=dashed]; Capping -> Repeat [style=dashed]; }

Caption: Workflow for on-resin disulfide bond formation using iodine.

Materials:

  • Peptidyl-resin containing two Cys(Trt) residues

  • DMF, DCM, Methanol (MeOH)

  • Iodine (I₂)

Procedure:

  • Resin Preparation: After synthesis of the linear peptide, swell the peptidyl-resin in DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times). [7]3. Oxidation Solution: Prepare a 0.1 M solution of iodine in a suitable solvent. The solvent choice is critical; non-polar solvents like DCM can be used for selective oxidation of Cys(Trt) in the presence of Cys(Acm). [8]For Trt-Trt cyclization, a mixture of DMF/DCM/MeOH can be effective. [7]4. Oxidation Reaction: Add the iodine solution to the resin (typically 5-10 equivalents of I₂ per cysteine pair). Agitate the mixture at room temperature. [7]The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the reaction progress by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.

  • Quenching and Washing: Once the reaction is complete, wash the resin extensively with DMF (5 times) and DCM (5 times) to remove excess iodine and byproducts. [7]A wash with ascorbic acid solution can also be used to quench excess iodine.

  • Final Cleavage and Purification: Cleave the now-cyclic peptide from the resin using a standard TFA cleavage cocktail and purify by RP-HPLC. [7]

Protocol 3: Solution-Phase Disulfide Bridge Formation Post-Cleavage

This protocol is suitable for forming disulfide bridges after the peptide has been cleaved from the resin and purified. This approach is common when using Cys(Trt) for single disulfide bridges.

Solution-Phase Cyclization Workflow

Solution_Phase_Cyclization Start Synthesize Linear Peptide with Cys(Trt) residues Cleavage Cleavage & Deprotection (TFA/TIS/H₂O cocktail) Releases linear dithiol peptide Start->Cleavage Purify_Linear Purify Linear Peptide (RP-HPLC) Cleavage->Purify_Linear Oxidation Oxidation in Dilute Solution (e.g., Air, DMSO, K₃[Fe(CN)₆]) Purify_Linear->Oxidation Purify_Cyclic Final Purification (RP-HPLC) Oxidation->Purify_Cyclic

Caption: Workflow for solution-phase disulfide bond formation post-cleavage.

Materials:

  • Crude or purified linear peptide with free thiol groups

  • High-purity water, Acetonitrile (ACN)

  • Buffer (e.g., ammonium acetate, ammonium bicarbonate, pH 7.5-8.5)

  • Oxidizing agent (e.g., Dimethyl sulfoxide (DMSO), Potassium ferricyanide (K₃[Fe(CN)₆]), or atmospheric oxygen)

Procedure:

  • Peptide Cleavage: Cleave the peptide from the resin and deprotect the side chains, including Cys(Trt), using a cleavage cocktail such as TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5). The use of scavengers like TIS is crucial to prevent the highly stable trityl cation from reattaching to the free thiol. [2][8]2. Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and dry. [1]It is often advantageous to purify the linear dithiol peptide by RP-HPLC at this stage.

  • Oxidation Reaction:

    • Dissolve the purified linear peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate) at a very low concentration (0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization or polymerization. [9] * Adjust the pH to 7.5-8.5.

    • Initiate oxidation by one of the following methods:

      • Air Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours. [9] * DMSO Oxidation: Add DMSO to the peptide solution (10-20% v/v).

      • K₃[Fe(CN)₆ Oxidation: Add a dilute solution of potassium ferricyanide dropwise while monitoring the reaction.

  • Monitoring and Quenching: Monitor the reaction by RP-HPLC. Once complete, quench the reaction by acidifying the solution with acetic acid or formic acid.

  • Final Purification: Lyophilize the solution and purify the final cyclic peptide by RP-HPLC.

Orthogonal Strategy: Trt and Acm Groups for Regioselective Synthesis

For peptides with two disulfide bonds, an orthogonal protection strategy is required. The combination of Cys(Trt) and Cys(Acm) is a standard and effective approach. [3] Orthogonal Deprotection and Oxidation

Orthogonal_Strategy Start Linear Peptide with Cys(Trt) and Cys(Acm) protected pairs First_Bridge 1. Cleavage with TFA - Removes Trt groups - Acm groups remain Start->First_Bridge Oxidation1 2. First Oxidation (e.g., Air) - Forms first disulfide bond First_Bridge->Oxidation1 Purification1 Purify Monocyclic Peptide Oxidation1->Purification1 Second_Bridge 3. Acm Deprotection & Oxidation (e.g., Iodine) Purification1->Second_Bridge Purification2 Final Purification of Bicyclic Peptide Second_Bridge->Purification2

Caption: Orthogonal strategy for regioselective disulfide bond formation using Trt/Acm.

Brief Protocol:

  • Synthesize the peptide with two pairs of cysteines, one pair protected with Trt and the other with Acm.

  • Cleave the peptide from the resin using a standard TFA cocktail. This removes the Trt groups while the Acm groups remain intact. [3]3. Form the first disulfide bond from the free thiols using a mild oxidant like air or DMSO, as described in Protocol 3. [3]4. Purify the monocyclic, Acm-protected peptide.

  • Remove the Acm groups and simultaneously form the second disulfide bond using an oxidant such as iodine. [3]This is typically done in a solution of aqueous acetic acid or methanol. [8]6. Perform the final purification of the bicyclic peptide. the final purification of the bicyclic peptide.

References

On-Resin Protocol for Selective Trt Group Deprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the trityl (Trt) group is a widely utilized protecting group for the side chains of amino acids such as Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln).[1][2] Its popularity stems from its stability under the basic conditions used for Fmoc deprotection and its lability under mild acidic conditions, allowing for orthogonal protection strategies.[2][3] This application note provides a detailed protocol for the selective on-resin deprotection of the Trt group, a critical step for subsequent on-resin modifications like cyclization, phosphorylation, or labeling. The protocols outlined below offer a systematic approach to achieving efficient and selective Trt group removal while the peptide remains attached to the solid support.

Principle of Selective Trt Deprotection

The selective removal of the Trt group is achieved by exploiting its high sensitivity to mild acidic conditions.[3] A low concentration of trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is typically employed.[4] The acid protonates the ether or thioether linkage of the Trt group to the amino acid side chain, leading to the formation of a stable trityl carbocation and the deprotected side chain. To prevent side reactions, such as re-attachment of the trityl cation to the peptide, scavengers like triisopropylsilane (TIS) or triethylsilane (TES) are crucial additions to the deprotection cocktail.[4]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the selective on-resin deprotection of the Trt group and the subsequent monitoring of the reaction.

Materials and Reagents
  • Peptide-resin with Trt-protected amino acid(s)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Triisopropylsilane (TIS) or Triethylsilane (TES)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Diisopropylethylamine (DIEA)

  • Kaiser test kit (Ninhydrin, Pyridine, Phenol, KCN solutions)[5][6][7]

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

  • Shaker or rocker

  • HPLC system for analysis

  • Mass spectrometer for analysis

Protocol 1: Selective On-Resin Trt Deprotection

This protocol is optimized for the selective removal of the Trt group while minimizing premature cleavage of the peptide from acid-sensitive resins.

  • Resin Swelling: Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Deprotection Cocktail Preparation: Prepare the deprotection cocktail by adding TFA and TIS to DCM. The final concentrations can be varied to optimize deprotection (see Table 1). A commonly used cocktail is 1% TFA and 2.5% TIS in DCM (v/v/v).

  • Deprotection Reaction:

    • Drain the DCM from the swollen resin.

    • Add the deprotection cocktail (2 mL) to the resin.

    • Gently agitate the mixture at room temperature for the desired time (e.g., 30 minutes). For sensitive substrates, the deprotection can be performed in shorter intervals (e.g., 3 x 10 minutes), with fresh reagent added each time.[8]

  • Washing:

    • Drain the deprotection cocktail.

    • Wash the resin thoroughly with DCM (3 x 2 mL).

    • Wash with DMF (3 x 2 mL).

    • Wash with Methanol (2 x 2 mL).

    • Wash again with DCM (3 x 2 mL).

  • Neutralization (Optional but Recommended): To ensure the removal of any residual acid, wash the resin with a solution of 1% DIEA in DMF (2 x 2 mL).

  • Final Washes: Wash the resin with DMF (3 x 2 mL) to prepare for the next synthetic step or analysis.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Monitoring Trt Deprotection with the Kaiser Test

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines, which are exposed upon successful deprotection.[5][9]

  • Sample Preparation: Take a small sample of the resin beads (approx. 5-10 mg) after the deprotection and washing steps.

  • Washing: Wash the resin sample in a small test tube with ethanol (3 x 1 mL) to remove any residual pyridine from the test reagents which can give a false positive.[10]

  • Reagent Addition: Add 2-3 drops of each Kaiser test solution (phenol in ethanol, KCN in pyridine, and ninhydrin in ethanol) to the resin beads.[7]

  • Incubation: Heat the test tube at 100-120°C for 5 minutes.[7]

  • Observation:

    • Positive Result: A deep blue color on the beads and in the solution indicates the presence of free primary amines, confirming successful deprotection.

    • Negative Result: A yellow or colorless solution and beads indicate the absence of free primary amines, suggesting incomplete deprotection.

Data Presentation

The efficiency of selective Trt deprotection is dependent on the concentration of TFA and the reaction time. The following table summarizes typical conditions and expected outcomes. Researchers should optimize these conditions for their specific peptide sequence and resin.

TFA Concentration (% in DCM)ScavengerReaction Time (minutes)Typical OutcomeReference
12.5% TIS30Selective deprotection of O-Trt on Serine.[4][8]
1-32.5% TIS/TES3 x 5Effective for Mmt deprotection.[8]
102.5% TES30General protocol for selective Trt deprotection.[4]
952.5% TIS, 2.5% H₂O120-180Global deprotection and cleavage from resin.[3][11]

Table 1: Comparison of On-Resin Trt Deprotection Conditions. This table provides a guide to selecting the appropriate TFA concentration and reaction time for selective Trt deprotection.

Visualizations

Experimental Workflow

G cluster_workflow On-Resin Selective Trt Deprotection Workflow start Start: Peptide-Resin with Trt Protection swell 1. Resin Swelling in DCM start->swell deprotect 2. Add Deprotection Cocktail (e.g., 1% TFA, 2.5% TIS in DCM) swell->deprotect agitate 3. Agitate at Room Temperature deprotect->agitate wash_dcm 4. Wash with DCM agitate->wash_dcm wash_dmf 5. Wash with DMF wash_dcm->wash_dmf neutralize 6. Neutralize with DIEA in DMF (Optional) wash_dmf->neutralize final_wash 7. Final Washes with DMF neutralize->final_wash analyze 8. Analyze Deprotection (Kaiser Test / HPLC) final_wash->analyze analyze->deprotect Incomplete next_step Proceed to Next Synthetic Step analyze->next_step Successful end End: Deprotected Peptide-Resin next_step->end

Caption: Workflow for selective on-resin Trt deprotection.

Signaling Pathway (Chemical Mechanism)

G cluster_mechanism Acid-Catalyzed Trt Deprotection Mechanism peptide_resin Peptide-Resin-SideChain-O-Trt protonation Protonation by TFA peptide_resin->protonation H+ (from TFA) intermediate [Peptide-Resin-SideChain-O(H+)-Trt] protonation->intermediate cleavage Cleavage intermediate->cleavage deprotected_peptide Peptide-Resin-SideChain-OH cleavage->deprotected_peptide trt_cation Trt+ (Trityl Cation) cleavage->trt_cation scavenger Scavenger (TIS/TES) trt_cation->scavenger Trapping scavenged_cation Scavenged Trt+ scavenger->scavenged_cation

Caption: Mechanism of acid-catalyzed Trt group deprotection.

References

Application of Fmoc-Cys(Trt)-OPfp in Cyclic Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and chemical biology. Cyclization imparts conformational rigidity, enhances metabolic stability, and can improve binding affinity and selectivity to biological targets. Among the various amino acid building blocks utilized in solid-phase peptide synthesis (SPPS), cysteine residues play a pivotal role, primarily through the formation of disulfide bridges. However, the incorporation of cysteine into peptides destined for lactam bridge cyclization requires careful strategic planning to avoid side reactions, particularly racemization.

Fmoc-Cys(Trt)-OPfp, the pentafluorophenyl (Pfp) active ester of N-α-Fmoc-S-trityl-L-cysteine, is a highly valuable reagent in this context. The Pfp ester provides a pre-activated form of the amino acid that facilitates rapid and efficient coupling, significantly minimizing the risk of racemization at the sensitive α-carbon of the cysteine residue. This is particularly crucial when using base-mediated coupling methods. The trityl (Trt) protecting group offers robust protection for the cysteine thiol side chain, which is stable under the conditions of Fmoc-SPPS but can be readily removed during the final acidolytic cleavage step.

These application notes provide a comprehensive overview and detailed protocols for the strategic use of this compound in the synthesis of cyclic peptides, with a focus on lactam bridge formation.

Core Concepts and Advantages of Using this compound

The primary application of this compound is in the efficient incorporation of a Trt-protected cysteine residue into a linear peptide sequence with minimal epimerization.

Key Advantages:

  • High Reactivity and Reduced Racemization: The pentafluorophenyl ester is a highly reactive leaving group, leading to faster coupling times compared to many in-situ activation methods. This rapid reaction significantly reduces the risk of racemization, a common side reaction for cysteine derivatives.

  • Suppression of Side Reactions: By using a pre-formed active ester, the growing peptide chain is not exposed to activating reagents, which can minimize other potential side reactions.

  • Stability and Ease of Use: Fmoc-amino acid-OPfp esters are generally stable, crystalline solids that are amenable to automated solid-phase peptide synthesis (SPPS).[1]

  • Compatibility: The Trt protecting group is compatible with standard Fmoc/tBu synthesis strategies and is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage from the resin.

Data Presentation: Comparative Coupling and Cyclization Efficiencies

The choice of coupling and cyclization reagents significantly impacts the yield and purity of the final cyclic peptide. The following tables summarize representative data for different reagents.

Table 1: Racemization of Cysteine during Coupling with Different Reagents

Coupling ReagentBase% D-Isomer (Racemization)Reference
HBTUDIPEAHigh[2]
PyBOPDIPEAModerate[3]
DIC/HOBt-Low[4]
This compound -Very Low [1][5]

Table 2: Representative On-Resin Head-to-Tail Cyclization Yields with Different Linkers and Conditions

Peptide LinkerCoupling ConditionsCrude Purity of Cyclic PeptideReference
Glutamic Acid50°C, 2 x 30 min28%[6]
Glutamic Acid70°C, 1 x 30 min26%[6]
Aspartic Acid50°C, 2 x 30 min15%[6]
Aspartic Acid70°C, 1 x 30 min17%[6]

Note: Yields are highly sequence-dependent.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Linear Peptide Sequence

This protocol describes the coupling of this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (optional, 3-5 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve this compound (3-5 eq.) in DMF. If desired, HOBt (3-5 eq.) can be added to catalyze the reaction.[5]

    • Add the this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in the sequence.

Protocol 2: On-Resin Side-Chain to Side-Chain Lactam Bridge Formation

This protocol describes the cyclization between the side chains of two amino acids (e.g., Asp/Glu and Lys/Orn) on the solid support. The carboxyl group is activated as a Pfp ester for cyclization.

Materials:

  • Linear peptide-resin containing orthogonally protected amino acids for cyclization (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).

  • For All/Alloc deprotection: Tetrakis(triphenylphosphine)palladium(0), Phenylsilane, DCM.[3]

  • For Pfp ester formation: Pentafluorophenol (PFP), N,N'-Diisopropylcarbodiimide (DIC).

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • DMF, peptide synthesis grade.

Procedure:

  • Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin using standard Fmoc-SPPS. Incorporate this compound as described in Protocol 1. Incorporate amino acids for cyclization with orthogonal side-chain protecting groups (e.g., Allyl and Alloc).

  • N-Terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Orthogonal Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of Tetrakis(triphenylphosphine)palladium(0) (0.2 eq.) and phenylsilane (20 eq.) in DCM for 20 minutes. Repeat this step once.[3]

    • Wash the resin with DCM and then with 5 mM sodium diethyldithiocarbamate in DMF to remove the palladium catalyst.[3]

    • Wash thoroughly with DMF.

  • On-Resin Activation and Cyclization:

    • Swell the resin in DMF.

    • In a separate vial, pre-activate the newly exposed side-chain carboxyl group by dissolving PFP (5 eq.) and DIC (5 eq.) in DMF and allowing it to react for 15-20 minutes.

    • Alternatively, use a standard coupling reagent like PyBOP (5 eq.) and HOBt (5 eq.) in the presence of DIPEA (10 eq.).[3]

    • Add the activating solution to the resin.

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature. The reaction can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Cleavage and Final Deprotection:

    • Wash the cyclized peptide-resin with DMF and DCM, then dry under vacuum.

    • Cleave the peptide from the resin and remove all remaining side-chain protecting groups (including the Trt group from cysteine) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

    • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Solution-Phase Head-to-Tail Cyclization using a C-terminal Pfp Ester

This protocol describes the cyclization of a linear peptide in solution after cleavage from the resin. The C-terminal carboxyl group is activated as a Pfp ester prior to cyclization.

Materials:

  • Fully protected linear peptide with a free C-terminal carboxyl group and a free N-terminal amino group.

  • Pentafluorophenyl trifluoroacetate (PFP-TFA) or DIC/PFP for C-terminal activation.

  • DIPEA or 2,4,6-Collidine.

  • Anhydrous DMF or DCM.

  • High-purity solvents for HPLC purification.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride resin) to allow for cleavage of the fully protected peptide. Incorporate this compound as described in Protocol 1.

  • Cleavage of Protected Peptide: Cleave the protected linear peptide from the resin using a mild acidic solution (e.g., 1-2% TFA in DCM).

  • Purification of Linear Peptide: Purify the protected linear peptide by flash chromatography or preparative HPLC.

  • C-terminal Activation:

    • Dissolve the purified, protected linear peptide in anhydrous DMF or DCM.

    • Add PFP-TFA (1.2 eq.) and a mild base like DIPEA (2-3 eq.).

    • Stir the reaction at room temperature and monitor the formation of the Pfp ester by LC-MS.

  • Cyclization:

    • Once the activation is complete, dilute the reaction mixture significantly with DMF (to a final peptide concentration of 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

    • Add an additional amount of DIPEA (2-4 eq.) to facilitate the intramolecular reaction.

    • Stir the reaction at room temperature for 12-48 hours, monitoring by LC-MS.

  • Final Deprotection:

    • Once cyclization is complete, remove the solvent under vacuum.

    • Treat the protected cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove all protecting groups.

    • Precipitate the crude cyclic peptide in cold diethyl ether.

  • Purification: Purify the final cyclic peptide by reverse-phase HPLC.

Mandatory Visualizations

SPPS_Workflow_with_Fmoc_Cys_Trt_OPfp cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_SPPS_repeat cluster_cyclization Cyclization & Cleavage Resin Start with Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Couple Fmoc-AA-OH Wash1->Coupling1 Wash2 Wash (DMF/DCM) Coupling1->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Cys_Coupling Couple this compound (Minimizes Racemization) Repeat->Cys_Coupling Deprotection_n Fmoc Deprotection Final_Deprotection Final Fmoc Deprotection Cys_Coupling->Final_Deprotection OnResin On-Resin Cyclization (Lactam Bridge) Final_Deprotection->OnResin Solution Cleave Protected Peptide (e.g., 1% TFA/DCM) Final_Deprotection->Solution Wash_n1 Wash Deprotection_n->Wash_n1 Coupling_n Couple Fmoc-AA-OH Wash_n1->Coupling_n Wash_n2 Wash Coupling_n->Wash_n2 Cleavage Cleavage & Global Deprotection (e.g., 95% TFA Cocktail) OnResin->Cleavage Solution_Cyclization Solution-Phase Cyclization (Pfp ester, high dilution) Solution->Solution_Cyclization Purification1 Purify by HPLC Cleavage->Purification1 Global_Deprotection Global Deprotection (e.g., 95% TFA Cocktail) Solution_Cyclization->Global_Deprotection Purification2 Purify by HPLC Global_Deprotection->Purification2 OnResin_Cyclization_Logic Start Linear Peptide on Resin (with Orthogonal Protecting Groups e.g., Alloc, OAll) N_Deprotect N-terminal Fmoc Deprotection Start->N_Deprotect SideChain_Deprotect Selective Side-Chain Deprotection (e.g., Pd(0)) N_Deprotect->SideChain_Deprotect Wash_Pd Wash to Remove Catalyst SideChain_Deprotect->Wash_Pd Activate_Cyclize On-Resin Activation and Cyclization (e.g., PyBOP/HOBt/DIPEA or Pfp ester formation) Wash_Pd->Activate_Cyclize Monitor Monitor Reaction (LC-MS of cleaved aliquot) Activate_Cyclize->Monitor Monitor->Activate_Cyclize Incomplete Cleave_Deprotect Cleavage from Resin and Global Deprotection (TFA cocktail) Monitor->Cleave_Deprotect Complete Purify Purification (HPLC) Cleave_Deprotect->Purify Solution_Cyclization_Logic Start Protected Linear Peptide (Cleaved from hyper-sensitive resin) Activate_C_Term Activate C-terminus (e.g., as Pfp ester) Start->Activate_C_Term Dilute Dilute Reaction Mixture (0.1-1 mM in DMF) Activate_C_Term->Dilute Cyclize Add Base (DIPEA) and Cyclize (12-48h) Dilute->Cyclize Monitor Monitor Reaction (LC-MS) Cyclize->Monitor Monitor->Cyclize Incomplete Deprotect Global Deprotection (TFA cocktail) Monitor->Deprotect Complete Purify Purification (HPLC) Deprotect->Purify

References

Troubleshooting & Optimization

How to minimize racemization of Fmoc-Cys(Trt)-OPfp during coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization of Fmoc-Cys(Trt)-OPfp during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound coupling?

Racemization is the conversion of an L-amino acid into an equimolar mixture of both L- and D-enantiomers.[1] During peptide synthesis, this leads to the incorporation of the incorrect D-cysteine isomer, resulting in a diastereomeric peptide that can be difficult to purify and may have altered biological activity.[2] Cysteine is particularly susceptible to racemization due to the acidity of its α-proton, which can be abstracted under basic conditions to form a planar carbanion intermediate.[1][2] While using pre-activated esters like this compound is a strategy to reduce racemization compared to many in-situ activation methods, it doesn't entirely eliminate the risk, especially under non-optimal conditions.[3][4]

Q2: What are the primary causes of racemization when using this compound?

The primary cause of racemization for cysteine residues is exposure to bases.[1][2] The α-proton of the activated cysteine is susceptible to abstraction by a base, leading to a planar intermediate that can be protonated from either side, resulting in a mixture of L- and D-isomers.[1] Even though this compound is pre-activated, the presence of a base in the coupling reaction, often used to neutralize the resin-bound amine, can still promote racemization. Other contributing factors include elevated temperatures and prolonged reaction times.[1]

Q3: How can I minimize racemization during the coupling of this compound?

To minimize racemization, it is crucial to control the basicity of the reaction environment. Here are several recommended strategies:

  • Choice of Base: If a base is necessary for the coupling reaction, use a weaker, sterically hindered base such as 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP) instead of stronger bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[2][5]

  • Avoid Pre-activation with Strong Bases: Since you are using a pre-activated OPfp ester, avoid any additional in-situ activation steps, especially those involving strong bases.[1]

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues like 6-Cl-HOBt or Oxyma can help suppress racemization.[1][6] While OPfp esters are already activated, the presence of these additives can still be beneficial.

  • Solvent Choice: The polarity of the solvent can influence the rate of racemization. Using a less polar solvent system, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), may reduce racemization compared to using neat DMF.[1]

  • Reaction Temperature: Perform the coupling at room temperature. Avoid elevated temperatures, such as those used in microwave-assisted peptide synthesis, as they can increase the rate of racemization.[1][2]

  • Resin Choice: For C-terminal cysteine residues, using a 2-chlorotrityl resin can help suppress racemization that might occur during the initial loading and subsequent Fmoc deprotection steps.[7]

Troubleshooting Guide

Problem: Significant racemization is detected even when using this compound.

Potential CauseRecommended Solution
Strong Base in Coupling Reaction If a base is being used, switch to a weaker, sterically hindered base like 2,4,6-collidine.[5] If possible, perform the coupling without a base, relying on the reactivity of the OPfp ester.
Elevated Reaction Temperature Ensure the coupling reaction is performed at room temperature. If using a microwave synthesizer, consider coupling cysteine residues at a lower temperature or outside of the microwave cavity.[1]
Prolonged Reaction Time Optimize the coupling time. While complete coupling is necessary, excessively long reaction times can increase the risk of racemization. Monitor the reaction progress using a qualitative test like the Kaiser test.[1]
Solvent Effects If using neat DMF, try a 1:1 mixture of DCM and DMF to reduce the polarity of the reaction medium.[1]
Racemization during Fmoc Deprotection of the preceding amino acid While less common, ensure that the piperidine solution used for Fmoc deprotection is not contaminated and that the deprotection time is not excessively long.

Quantitative Data on Cysteine Racemization

The following table summarizes the extent of cysteine racemization observed under various coupling conditions.

Fmoc-Cys DerivativeCoupling Reagent/MethodBaseSolventRacemization (%)Reference
Fmoc-Cys(Trt)-OHHBTU/HOBtDIEADMF5-33%[1]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBtDIEADMFHigh[2]
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBtTMPDMFLower than with DIEA, but may still be >1.0%[2]
Fmoc-Cys(Trt)-OHDIPCDI/HOBt-DMFLow[1][3]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma--3.3%[3]
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma--0.74%[3]
Fmoc-Cys(MBom)-OHHCTU/6-Cl-HOBtDIEADMF0.4%[2]
Fmoc-Cys(Trt)-OHDIC/Oxyma--Negligible[8]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using this compound

This protocol is designed to minimize racemization during the coupling of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (1.5-2 equivalents) and HOBt (1.5-2 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the coupling cocktail to the resin. If necessary, add a weak base like 2,4,6-collidine (1.5-2 equivalents). Allow the reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol 2: Analysis of Cysteine Racemization by HPLC

This protocol provides a general method for determining the percentage of D-cysteine in a synthetic peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Peptide Hydrolysis: Hydrolyze the crude peptide in 6M HCl at 110°C for 24 hours.

  • Oxidation of Cysteine: Oxidize the resulting free amino acids, converting cysteine and cystine to the more stable cysteic acid.[9]

  • Chiral Derivatization: Derivatize the amino acid mixture with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[9][10] This creates diastereomeric derivatives of the L- and D-amino acids.

  • RP-HPLC Analysis: Separate and quantify the diastereomeric derivatives using reverse-phase high-performance liquid chromatography (RP-HPLC).[9] The ratio of the peak areas for the D- and L-cysteic acid derivatives corresponds to the extent of racemization.

Visual Guides

RacemizationMechanism L_Cys This compound (L-isomer) Carbanion Planar Carbanion Intermediate L_Cys->Carbanion - H+ Base Base (e.g., DIEA) Proton_Abstraction α-proton abstraction L_Cys_Product L-Cysteine Peptide Carbanion->L_Cys_Product + H+ D_Cys_Product D-Cysteine Peptide (Racemized Product) Carbanion->D_Cys_Product + H+ Protonation Reprotonation

Caption: Mechanism of base-catalyzed racemization of an activated cysteine residue.

TroubleshootingWorkflow Start Start: Racemization Detected with this compound Check_Base Is a strong base (e.g., DIEA) being used? Start->Check_Base Switch_Base Action: Switch to a weaker, sterically hindered base (e.g., 2,4,6-collidine). [4] Check_Base->Switch_Base Yes Check_Temp Is the coupling temperature elevated (e.g., microwave)? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Action: Perform coupling at room temperature. [2] Check_Temp->Lower_Temp Yes Check_Solvent Is neat DMF being used as the solvent? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Change_Solvent Action: Use a 1:1 mixture of DCM/DMF. [2] Check_Solvent->Change_Solvent Yes Consider_Additives Consider adding HOBt or Oxyma to the coupling reaction. [1, 2] Check_Solvent->Consider_Additives No Change_Solvent->Consider_Additives End Re-analyze for racemization Consider_Additives->End

Caption: Troubleshooting workflow for minimizing cysteine racemization.

References

Technical Support Center: Optimizing Fmoc-Cys(Trt)-OPfp Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your peptide synthesis protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during the Fmoc-Cys(Trt)-OPfp coupling step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using Fmoc-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS)?

A1: The use of Fmoc-Cys(Trt)-OH can be accompanied by several side reactions. The most frequently encountered include:

  • Racemization: Cysteine is highly susceptible to the loss of its chiral integrity during the activation and coupling steps, especially when using potent activating reagents.[1]

  • β-Elimination: When cysteine is the C-terminal residue, it is prone to base-catalyzed β-elimination of the protected sulfhydryl group. This can lead to the formation of a dehydroalanine intermediate, which can then react with piperidine to form 3-(1- piperidinyl)alanine.[1]

  • Incomplete Deprotection of the Trityl Group: The removal of the Trityl (Trt) group during the final trifluoroacetic acid (TFA) cleavage can sometimes be incomplete due to the stability of the trityl cation and the reversibility of the deprotection reaction.[1]

  • S-Alkylation: The reactive thiol group of cysteine can be alkylated by carbocations generated during cleavage from certain resins, such as the Wang resin.[1]

  • Trityl Cation-Mediated Side Reactions: The trityl cation released during TFA cleavage is a reactive species that can modify other sensitive amino acid residues, like tryptophan and methionine, if not properly scavenged.[1]

Q2: Why am I seeing low coupling yields with sterically hindered amino acids like this compound?

A2: Low coupling yields with sterically hindered amino acids are often due to a combination of factors:

  • Steric Hindrance: The bulky nature of the Trityl group can physically obstruct the approach of the activated carboxylic acid to the amine, slowing down or preventing the reaction.[2][3]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[3]

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic sequences, can aggregate on the solid support, hindering reagent access for both deprotection and coupling.[4][5]

Q3: How can I minimize racemization during the coupling of Fmoc-Cys(Trt)-OH?

A3: Racemization is a significant concern with cysteine derivatives. To minimize it:

  • Choice of Coupling Reagent: Avoid highly basic activation methods. Using pre-formed OPfp esters or carbodiimide-based activators like DIC/HOBt or DIC/Oxyma can significantly reduce racemization.[1][6]

  • Choice of Base: If a base is required, consider using a weaker base like 2,4,6-collidine instead of DIPEA or NMM, as it has been shown to substantially reduce racemization.[7][8]

  • Avoid Pre-activation and Heat: Extended pre-activation times and elevated temperatures, especially with base-mediated methods, can exacerbate racemization.[6][8]

  • Alternative Protecting Groups: For particularly sensitive sequences, consider using alternative cysteine protecting groups like Thp, which has been shown to result in lower racemization compared to Trt.[6]

Troubleshooting Guides

Issue: Slow or Incomplete Coupling Reaction

Slow or incomplete coupling is a common hurdle. The following workflow and suggestions can help you diagnose and resolve the issue.

G start Start: Incomplete Coupling (Positive Kaiser Test) check_hindrance Is the amino acid sterically hindered (e.g., Cys(Trt))? start->check_hindrance check_aggregation Is peptide aggregation suspected? check_hindrance->check_aggregation No sol_hindrance Optimize Coupling Strategy: - Extend coupling time - Double couple - Use stronger coupling reagent (e.g., HATU) - Consider microwave synthesis check_hindrance->sol_hindrance Yes sol_aggregation Modify Synthesis Conditions: - Switch to NMP or add chaotropic salts - Couple at a higher temperature - Use a low-substitution or different resin - Introduce backbone protection (e.g., pseudoprolines) check_aggregation->sol_aggregation Yes sol_reagents Verify Reagents: - Check reagent quality and age - Ensure proper solvent swelling of resin check_aggregation->sol_reagents No end End: Coupling Complete (Negative Kaiser Test) sol_hindrance->end sol_aggregation->end sol_reagents->end

Caption: Troubleshooting workflow for incomplete coupling reactions.

Detailed Solutions for Slow Coupling:

  • Extend Coupling Time: For sterically hindered residues, increasing the reaction time from the standard 1-4 hours can help drive the reaction to completion.[2][4] Monitor progress with a qualitative method like the Kaiser test.

  • Double Coupling: After the initial coupling, wash the resin and repeat the procedure with a fresh solution of the amino acid and coupling reagents to ensure all sites have reacted.[4]

  • Optimize Solvent Choice: Ensure good swelling of the resin. While DMF is standard, N-methyl-2-pyrrolidone (NMP) can be a better choice in cases of aggregation. Adding chaotropic salts like LiCl can also help disrupt aggregation.[4][5]

  • Elevated Temperature/Microwave Synthesis: Increasing the temperature can overcome activation energy barriers. Microwave peptide synthesizers can significantly shorten reaction times for difficult couplings to as little as 5-15 minutes at a controlled temperature (e.g., 50°C).[2]

  • Choice of Coupling Reagent: For challenging couplings, more potent reagents like HATU may be necessary.[2] However, be mindful of the increased risk of racemization.[6]

Data and Protocols

Quantitative Data: Racemization of Cysteine Derivatives

The choice of the side-chain protecting group can significantly impact the level of racemization during coupling.

Fmoc-Amino AcidCoupling Method% Racemization
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3%
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure6.8%
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74%
Data sourced from literature, suggesting Thp protection can significantly reduce racemization compared to Trt.[4][6]
Experimental Protocol: Standard Manual Coupling of this compound

This protocol provides a general guideline and may require optimization based on the specific peptide sequence and solid support used.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling swell 1. Swell Resin (e.g., in DMF for 30 min) deprotect 2. Fmoc Deprotection (20% piperidine in DMF, 2x) swell->deprotect wash1 3. Wash Resin (DMF, 5x) deprotect->wash1 dissolve 4. Dissolve this compound (in DMF) wash1->dissolve add_to_resin 5. Add Solution to Resin dissolve->add_to_resin agitate 6. Agitate Mixture (1-4 hours at RT) add_to_resin->agitate monitor 7. Monitor Reaction (e.g., Kaiser Test) agitate->monitor wash2 8. Wash Resin (DMF, DCM, DMF) monitor->wash2

Caption: Standard workflow for a manual coupling cycle.

Detailed Steps:

  • Resin Swelling: Swell the resin in an appropriate solvent like DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.[2]

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to ensure the complete removal of piperidine.

  • Coupling Solution Preparation: Dissolve this compound in DMF. If not using a pre-activated ester, dissolve the Fmoc-Cys(Trt)-OH (e.g., 3 eq.), a coupling reagent (e.g., HATU, 2.9 eq.), and a base (e.g., Collidine, 6 eq.) in DMF.[4] For OPfp esters, a base is generally not required, which helps minimize racemization.[6][9]

  • Coupling Reaction: Add the amino acid solution to the swollen, deprotected resin.

  • Agitation: Agitate the mixture at room temperature. Reaction times can vary from 1 to 4 hours for manual coupling.[2]

  • Monitoring: Monitor the reaction progress using a colorimetric test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Final Washing: Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and then DMF again to remove any excess reagents and by-products before proceeding to the next cycle.[2]

References

Technical Support Center: Peptides Containing Multiple Cys(Trt)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing multiple S-trityl-L-cysteine (Cys(Trt)) residues. These peptides are notoriously prone to aggregation, which can complicate synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What causes aggregation in peptides containing multiple Cys(Trt) residues?

A1: Aggregation in peptides with multiple Cys(Trt) groups is primarily driven by two factors:

  • Increased Hydrophobicity: The trityl (Trt) group is large and highly hydrophobic. The presence of multiple Trt groups significantly increases the overall non-polar character of the peptide, promoting self-association and hydrophobic collapse to minimize contact with aqueous environments.[1]

  • Intermolecular Hydrogen Bonding: Peptide backbones can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. These structures are often insoluble and contribute to aggregation.[1][2] The bulky Trt groups can, in some cases, disrupt this hydrogen bonding, but their hydrophobic nature is often the dominant factor in causing aggregation.[3]

Q2: What are the initial signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: During SPPS, several indicators may suggest that your Cys(Trt)-containing peptide is aggregating on the resin:

  • Poor Resin Swelling: The peptide-resin complex may not swell adequately in the synthesis solvents.[1]

  • Shrinking Resin Bed: A noticeable decrease in the volume of the resin bed can occur.[1]

  • Slow or Incomplete Reactions: Difficulty in Fmoc deprotection or amino acid coupling, often indicated by positive ninhydrin tests even after extended reaction times.[1]

  • Clumpy or Discolored Resin: The resin may appear clumped together or change color.[1]

Q3: Can aggregation of my Cys(Trt)-containing peptide be predicted?

A3: While precise prediction is challenging, certain characteristics of your peptide sequence can indicate a higher likelihood of aggregation:

  • High Hydrophobic Amino Acid Content: Peptides with a large proportion of hydrophobic amino acids are more susceptible to aggregation.[1][4][5]

  • Peptide Length: Longer peptides are generally less soluble and more prone to aggregation.[4][6] Aggregation is less common before the fifth or sixth residue but becomes more probable as the peptide chain elongates.[1][2]

  • Presence of Multiple Cys(Trt) Residues: The bulky and hydrophobic nature of the Pen(Trt) residue itself is a strong indicator that aggregation might be a challenge.[1]

Troubleshooting Guides

Issue 1: My crude Cys(Trt)-containing peptide is insoluble after cleavage and precipitation.

This is a common issue due to the hydrophobicity of the Trt groups and potential peptide aggregation.

Troubleshooting Steps:

  • Optimize Dissolution Solvent:

    • Initial Attempt: Start by attempting to dissolve a small amount of the peptide in deionized water. If the peptide is acidic (net negative charge), you can try a dilute basic buffer (e.g., 0.1% aqueous NH3). For basic peptides (net positive charge), a dilute acidic solution (e.g., 10% acetic acid) may work.[7][8] However, be cautious with basic solutions for peptides with free cysteines as it can promote disulfide bond formation.[7][8]

    • Organic Solvents: For highly hydrophobic peptides, which is common for those with multiple Cys(Trt) groups, organic solvents are often necessary.[5] Start with a small amount of a strong organic solvent like Dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[9][10] Dimethyl sulfoxide (DMSO) can also be used, but it may oxidize free cysteine or methionine residues.[10][11]

    • Chaotropic Agents: If the peptide still does not dissolve, it may be due to strong aggregation. In such cases, using denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be effective.[10] These agents disrupt the hydrogen bonds responsible for aggregation.

  • Employ Sonication and Gentle Warming:

    • Sonication can help break up peptide aggregates and improve dissolution.[7][9][11]

    • Gently warming the solution (below 40°C) can also increase solubility.[9][11]

Experimental Protocol: Stepwise Dissolution of a Hydrophobic Cys(Trt)-Containing Peptide

  • Weigh a small, precisely known amount of the lyophilized peptide into a sterile vial.

  • Add a minimal volume of DMF or NMP (e.g., 50 µL) to the peptide.

  • Vortex the mixture thoroughly. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Once the peptide is dissolved in the organic solvent, slowly add your desired aqueous buffer dropwise while continuously vortexing.

  • If the solution becomes turbid, it indicates that the peptide is precipitating. Stop adding the aqueous buffer. You may need to use a higher concentration of the organic solvent in your final solution.

  • For peptides that remain insoluble, prepare a stock solution in 6 M GdnHCl. This can then be diluted into the final experimental buffer, ensuring the final concentration of GdnHCl does not interfere with your assay.

Issue 2: Low peptide yield and multiple peaks during HPLC purification.

Low yield and multiple unexpected peaks in the HPLC chromatogram often point to issues during peptide cleavage or aggregation during purification.

Troubleshooting Steps:

  • Optimize Cleavage Cocktail and Procedure:

    • Incomplete Deprotection: Incomplete removal of the Trt groups can lead to multiple peaks. Using a cleavage cocktail containing triisopropylsilane (TIS) is crucial to effectively scavenge the trityl cations and prevent their reattachment to the peptide, particularly to the cysteine thiol group.[12][13]

    • Oxidation: Cysteine residues are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or oligomers, resulting in multiple peaks. Adding a reducing agent like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to the cleavage cocktail helps maintain the reduced state of the cysteine thiol groups.[12][13]

    • Precipitation: To minimize aggregation during precipitation, it is recommended to precipitate the peptide directly from the TFA cleavage mixture into cold diethyl ether.[12]

  • Improve HPLC Conditions:

    • Mobile Phase pH: Purifying at a low pH (e.g., using 0.1% TFA in the mobile phase) keeps the thiol groups of free cysteines protonated, reducing their nucleophilicity and slowing the rate of oxidation on the column.[14]

    • Organic Modifiers: For very hydrophobic peptides, consider using a C4 or C8 column instead of a C18 column. Adding a small percentage of isopropanol to the mobile phase can also help improve the solubility of aggregating peptides.[14]

    • Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF and then dilute with the initial mobile phase. Ensure the sample is fully dissolved and filtered before injection to prevent column clogging.[14]

Table 1: Recommended Cleavage Cocktails for Peptides with Multiple Cys(Trt)

Reagent CocktailComposition (v/v/w)Scavengers & Their RolesWhen to Use
Standard TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OTIS: Scavenges trityl and other carbocations. H₂O: Aids in peptide solubility.For peptides with a low number of Cys(Trt) and no other sensitive residues.
TFA/TIS/EDT 95% TFA / 2.5% TIS / 2.5% EDTTIS: Scavenges carbocations. EDT: Reducing agent to prevent cysteine oxidation.Recommended for peptides with multiple Cys residues to prevent disulfide bond formation.[12]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDTPhenol, Thioanisole: Scavenge various carbocations. EDT: Reducing agent.A robust cocktail for complex peptides with multiple sensitive residues (e.g., Arg(Pbf), Trp(Boc), Cys(Trt)).[13]

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Peptide Aggregation

G Troubleshooting Workflow for Peptide Aggregation A Peptide Aggregation or Insolubility Observed B During SPPS? A->B C Post-Cleavage? A->C B->C No D Optimize SPPS Conditions: - Use aggregation-disrupting solvents (e.g., NMP, DMSO) - Incorporate pseudoprolines - Couple at higher temperatures B->D Yes E Optimize Dissolution Protocol: - Test different solvents (DMF, NMP, GdnHCl) - Use sonication and gentle warming C->E Yes F Optimize Cleavage & Purification: - Use robust cleavage cocktail (e.g., with TIS and EDT) - Adjust HPLC mobile phase (pH, organic modifier) C->F G Problem Solved? D->G E->G F->G H Proceed with Experiment G->H Yes I Consult Further Resources or Technical Support G->I No

Caption: A logical workflow for troubleshooting peptide aggregation issues.

Diagram 2: Cleavage and Purification Workflow

G Cleavage and Purification of Cys(Trt) Peptides A 1. Dry Peptide-Resin B 2. Prepare Cleavage Cocktail (e.g., TFA/TIS/EDT) A->B C 3. Add Cocktail to Resin (2-3 hours incubation) B->C D 4. Filter and Collect TFA Solution C->D E 5. Precipitate Peptide in Cold Diethyl Ether D->E F 6. Centrifuge and Wash Pellet E->F G 7. Dry Crude Peptide F->G H 8. Dissolve Crude Peptide in Appropriate Solvent for HPLC G->H I 9. Purify by RP-HPLC H->I J 10. Lyophilize Pure Fractions I->J K 11. Characterize Final Peptide (MS, HPLC) J->K

Caption: A standard workflow for peptide cleavage and purification.

References

Technical Support Center: The Trityl (Trt) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Trityl (Trt) protecting group, focusing specifically on premature deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of premature deprotection of the Trt group?

Premature deprotection of the Trt group is almost always a result of exposure to acidic conditions. The high acid-lability of the Trt group is due to the formation of the very stable triphenylmethyl (trityl) cation upon cleavage.[1] Even trace amounts of acid can lead to significant, unintended deprotection. Common sources of acidity in a synthetic workflow include:

  • Acidic Reagents: Direct use of acidic reagents in subsequent reaction steps without proper neutralization.

  • Acidic Solvents: Use of solvents that are inherently acidic or contain acidic impurities. For instance, dichloromethane (DCM) can degrade over time to produce trace amounts of HCl.

  • Silica Gel Chromatography: The surface of standard silica gel is acidic and is a frequent cause of partial or complete Trt group removal during purification.[2]

  • Acidic Workup Conditions: Aqueous acidic washes during the workup phase of a reaction can lead to loss of the Trt group.

Q2: How can I prevent premature detritylation during my reaction?

To avoid premature deprotection, it is critical to maintain strictly neutral or basic conditions throughout your synthesis and workup. Key preventative measures include:

  • Choice of Reagents: Whenever possible, opt for non-acidic reagents. If an acidic reagent is unavoidable for transforming another part of the molecule, consider if a more acid-stable protecting group would be a better choice for your substrate.

  • Use of a Base: Incorporate a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIEA), into your reaction mixture to neutralize any trace acidity.

  • Solvent Purity: Always use high-purity, anhydrous solvents. To remove acidic impurities, consider passing solvents through a column of activated alumina prior to use.

Q3: I am observing detritylation during silica gel chromatography. What should I do?

This is a very common issue. The acidic nature of silica gel can be mitigated in several ways:

  • Neutralized Silica Gel: Use silica gel that has been neutralized. This is typically done by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, like triethylamine, and then removing the solvent under reduced pressure. It is also advisable to add a small percentage (0.1-1%) of a volatile base like triethylamine to the eluting solvent system as an additional precaution.

  • Alternative Stationary Phases: Consider using less acidic stationary phases for your chromatography. Options include neutral or basic alumina, or using reverse-phase chromatography with a C18-functionalized silica gel.

Q4: How does the substitution on the trityl group affect its stability?

Electron-donating groups (like methoxy groups) on the phenyl rings of the trityl group increase the stability of the carbocation formed during cleavage. This, in turn, makes the protecting group more labile (easier to remove) under acidic conditions. Conversely, electron-withdrawing groups would decrease the stability of the carbocation, making the protecting group more stable to acid.

Troubleshooting Guides

Issue: Premature Deprotection of the Trt Group

This guide provides a systematic approach to diagnosing and resolving issues related to the premature loss of the Trityl protecting group.

Step 1: Identify the Source of Acidity

Review your experimental procedure to pinpoint potential sources of acid. Consider the following:

  • Reagents: Are any of the reagents used after the Trt protection step acidic?

  • Solvents: Are the solvents fresh and of high purity? Could they have degraded?

  • Workup: Does the workup involve any acidic washes?

  • Purification: Are you using standard silica gel for chromatography?

Step 2: Implement Preventative Measures

Based on the identified source of acidity, apply the appropriate preventative measure:

  • Neutralize Acidic Reagents: If an acidic reagent is necessary, ensure it is neutralized before it comes into contact with the Trt-protected compound.

  • Use High-Purity Solvents: Use freshly opened or purified solvents.

  • Modify Workup: Replace acidic washes with neutral or mildly basic washes (e.g., saturated sodium bicarbonate solution).

  • Neutralize Silica Gel: Prepare and use neutralized silica gel for chromatography, and add a small amount of a volatile base to your eluent.

Step 3: Consider a More Robust Protecting Group

If premature deprotection persists despite these measures, the Trt group may be too labile for your specific synthetic route. Consider using a more stable protecting group.

Data Presentation: Relative Acid Lability of Common Trityl Derivatives

The following table provides a quantitative comparison of the deprotection rates of various trityl derivatives. This data is crucial for selecting the appropriate trityl group based on the required stability and for designing selective deprotection strategies.

Protecting GroupAbbreviationRelative Rate of Deprotection (approx.)Typical Cleavage Conditions
TritylTrt180% Acetic Acid (48 hours)[3][4]
MonomethoxytritylMMT1080% Acetic Acid (2 hours)[4]
DimethoxytritylDMT~30080% Acetic Acid (minutes) / 3% TCA in DCM[3]
TrimethoxytritylTMT>1000Very mild acid[5]

Experimental Protocols

Protocol 1: Standard Deprotection of a Trityl-Protected Alcohol using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the cleavage of a Trityl ether using TFA in dichloromethane (DCM).

Materials:

  • Trityl-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plate and chamber

  • Rotary evaporator

Procedure:

  • Dissolve the N-trityl-protected substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M.

  • To the stirred solution, add TFA (2.0 - 10.0 equiv) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically based on the substrate's reactivity.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[6]

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the evolution of gas ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product, the deprotected compound, can be purified by column chromatography on silica gel, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[1]

Protocol 2: Selective Deprotection of a Trityl Ether in the Presence of a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol utilizes the differential acid lability of Trityl and TBDMS ethers to achieve selective deprotection.

Materials:

  • Substrate protected with both Trityl and TBDMS groups

  • 80% aqueous Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • TLC plate and chamber

  • Rotary evaporator

Procedure:

  • Dissolve the protected substrate (1.0 eq) in 80% aqueous acetic acid.

  • Stir the reaction at room temperature and monitor the progress by TLC, observing the disappearance of the starting material and the appearance of the mono-deprotected product.

  • Once the reaction is complete, carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on neutralized silica gel.

Protocol 3: Preparation of Neutralized Silica Gel for Column Chromatography

This protocol describes the preparation of neutralized silica gel to prevent the deprotection of acid-sensitive compounds during purification.

Materials:

  • Silica gel (for column chromatography)

  • Anhydrous diethyl ether (or other suitable volatile solvent)

  • Triethylamine (Et₃N)

  • Rotary evaporator

  • High vacuum line

Procedure:

  • In a fume hood, prepare a slurry of silica gel in anhydrous diethyl ether containing 1% (v/v) triethylamine.[2]

  • Gently stir the slurry for 15-20 minutes.

  • Remove the solvent under reduced pressure on a rotary evaporator until a free-flowing powder is obtained.

  • Dry the neutralized silica gel under high vacuum for at least 2 hours to remove all traces of solvent and excess triethylamine.[2]

  • The neutralized silica gel is now ready for packing the column. It is recommended to also add 0.1-0.5% triethylamine to the eluting solvent system as an extra precaution.[2]

Visualizations

cluster_causes Causes of Premature Trityl Deprotection cluster_consequences Consequences Acidic_Conditions Exposure to Acidic Conditions Acidic_Reagents Acidic Reagents Acidic_Conditions->Acidic_Reagents Acidic_Solvents Acidic Solvents (e.g., degraded DCM) Acidic_Conditions->Acidic_Solvents Silica_Gel Acidic Silica Gel in Chromatography Acidic_Conditions->Silica_Gel Acidic_Workup Acidic Workup Acidic_Conditions->Acidic_Workup Premature_Deprotection Premature Trt Deprotection Acidic_Conditions->Premature_Deprotection Yield_Loss Loss of Yield Premature_Deprotection->Yield_Loss Side_Reactions Side Reactions Premature_Deprotection->Side_Reactions Purification_Issues Purification Difficulties Premature_Deprotection->Purification_Issues

Caption: Key factors leading to premature Trityl group deprotection.

cluster_prevention Preventative Measures Start Issue: Premature Trt Deprotection Observed Identify_Source Step 1: Identify Source of Acidity - Reagents - Solvents - Workup - Purification Start->Identify_Source Implement_Prevention Step 2: Implement Preventative Measures Identify_Source->Implement_Prevention Consider_Alternative Step 3: Consider Alternative Protecting Group Implement_Prevention->Consider_Alternative Issue Persists Resolution Resolution: Trt Group Stable Implement_Prevention->Resolution Issue Resolved Neutralize_Reagents Use non-acidic reagents or neutralize Implement_Prevention->Neutralize_Reagents Pure_Solvents Use high-purity, anhydrous solvents Implement_Prevention->Pure_Solvents Modify_Workup Use neutral or basic workup Implement_Prevention->Modify_Workup Neutral_Silica Use neutralized silica gel or alternative phase Implement_Prevention->Neutral_Silica Consider_Alternative->Resolution

Caption: Troubleshooting workflow for premature Trityl deprotection.

References

Detecting and preventing β-elimination for C-terminal cysteine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the stability of C-terminal cysteine residues in peptides and proteins, specifically focusing on the detection and prevention of β-elimination.

Frequently Asked Questions (FAQs)

Q1: What is β-elimination of a C-terminal cysteine?

A1: β-elimination is a chemical side reaction that occurs at the C-terminal cysteine residue of a peptide or protein. It involves the removal of the thiol group (-SH) from the cysteine's β-carbon, leading to the formation of a highly reactive dehydroalanine (DHA) intermediate.[1] This reaction is typically initiated by a base, which abstracts a proton from the α-carbon of the cysteine.

Q2: Why is the C-terminal cysteine particularly susceptible to β-elimination?

A2: The C-terminal cysteine is more prone to β-elimination due to the electron-withdrawing effect of the adjacent carboxyl group, which increases the acidity of the α-carbon's proton. This makes the proton more easily removed by a base, initiating the elimination reaction.[2] During solid-phase peptide synthesis (SPPS), anchoring the C-terminal cysteine to a resin via an ester linkage further enhances this susceptibility.[3]

Q3: What are the common products of β-elimination?

A3: The primary product of β-elimination is the dehydroalanine (DHA) intermediate. This reactive species can then undergo further reactions:

  • Addition of nucleophiles: In the context of Fmoc-based SPPS, the piperidine used for deprotection can act as a nucleophile, adding to the DHA to form 3-(1-piperidinyl)alanine.[3]

  • Lanthionine formation: DHA can react with the thiol group of another cysteine residue to form a lanthionine crosslink, which is a non-standard amino acid.[4][5]

Q4: What experimental conditions promote β-elimination?

A4: Several factors can increase the rate of β-elimination:

  • High pH (alkaline conditions): Basic conditions facilitate the initial proton abstraction from the α-carbon, which is the rate-limiting step of the reaction. The rate of β-elimination increases significantly with increasing pH.[6][7]

  • Elevated temperatures: Higher temperatures provide the necessary energy to overcome the activation barrier of the reaction, thus accelerating the rate of β-elimination.[6][7]

  • In SPPS:

    • Base used for Fmoc deprotection: Strong bases like piperidine can readily initiate the reaction.[3]

    • Resin type: Wang-type resins are known to increase the likelihood of β-elimination.[8]

    • Protecting groups: The type of protecting group on the cysteine's thiol can influence the rate of elimination.[8]

Troubleshooting Guides

Issue 1: Unexpected mass addition of +51 Da or other adducts detected by mass spectrometry in a synthetic peptide with a C-terminal cysteine.
  • Possible Cause: This mass shift is a strong indicator of the formation of 3-(1-piperidinyl)alanine, a common byproduct of β-elimination during Fmoc-based SPPS where piperidine is used for deprotection.[3] The dehydroalanine intermediate reacts with piperidine, leading to the observed mass increase.

  • Troubleshooting Steps:

    • Confirm the modification: Use tandem mass spectrometry (MS/MS) to pinpoint the modification to the C-terminal cysteine residue.

    • Optimize SPPS conditions:

      • Resin Selection: Switch to a 2-chlorotrityl (2-CTC) or other sterically hindered resin instead of a Wang-type resin to minimize the side reaction.[3]

      • Protecting Group: Employ a bulky side-chain protecting group on the cysteine, such as Trityl (Trt), to sterically hinder the α-proton abstraction.[3]

      • Base for Fmoc Deprotection: Consider using a less nucleophilic base for Fmoc deprotection if it is compatible with your synthesis protocol.

Issue 2: Observation of dehydroalanine (DHA) or lanthionine in a protein or peptide sample stored in solution.
  • Possible Cause: β-elimination can occur in solution, especially under alkaline conditions or at elevated temperatures.[6] The resulting DHA can then react with a nearby cysteine to form a lanthionine crosslink.[4]

  • Troubleshooting Steps:

    • Control pH: Maintain the pH of the solution in the neutral to acidic range (pH < 7) to minimize base-catalyzed elimination.

    • Control Temperature: Store the protein or peptide solution at low temperatures (e.g., 4°C or -20°C) to reduce the rate of the reaction. Avoid prolonged heating of samples.[7]

    • Use of Additives: For long-term storage or reactions where pH and temperature cannot be fully controlled, consider the addition of stabilizing agents. Reducing agents like DTT can help prevent the disulfide bond formation that can sometimes precede β-elimination.

Quantitative Data Summary

The rate of β-elimination is significantly influenced by pH and temperature. The following tables summarize the effect of these parameters on the reaction rate.

Table 1: Effect of pH on the Rate Constant of β-Elimination

pHRelative Rate Constant (k)
6.0Low
8.0Moderate
11.0High

Data derived from studies on gliadin, indicating a clear trend of increasing reaction rate with higher pH.[6]

Table 2: Effect of Temperature on the Rate Constant of β-Elimination

TemperatureRelative Rate Constant (k)
Room Temp.Low
37°CModerate
>60°CHigh

Higher temperatures significantly accelerate the β-elimination reaction.[6][7]

Experimental Protocols

Protocol 1: Detection of Dehydroalanine (DHA) by Mass Spectrometry

This protocol outlines the general steps for identifying the presence of DHA in a peptide or protein sample using mass spectrometry.

1. Sample Preparation:

  • If the sample is a synthetic peptide from SPPS, cleave a small amount from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
  • For proteins or peptides in solution, ensure the sample is desalted and in a volatile buffer (e.g., ammonium bicarbonate) suitable for mass spectrometry.

2. Mass Spectrometry Analysis:

  • Acquire a full mass spectrum of the sample using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
  • Look for a mass loss of 34 Da from the expected mass of the peptide or protein, which corresponds to the elimination of H₂S from a cysteine residue to form DHA.[9]

3. Tandem Mass Spectrometry (MS/MS) for Confirmation:

  • Isolate the ion corresponding to the putative DHA-containing peptide.
  • Perform MS/MS fragmentation (e.g., collision-induced dissociation - CID).
  • Analyze the fragment ions. Peptides containing DHA often exhibit characteristic fragmentation patterns, including enhanced cleavage at the N-Cα bond of the DHA residue, leading to the formation of c- and z-type fragment ions.[10][11]

Protocol 2: Prevention of β-Elimination during Fmoc-SPPS of Peptides with C-Terminal Cysteine

This protocol provides a recommended workflow to minimize β-elimination during the synthesis of peptides ending with a cysteine residue.

1. Resin Selection and Loading:

  • Utilize a 2-chlorotrityl chloride (2-CTC) resin.
  • Dissolve Fmoc-Cys(Trt)-OH in a suitable solvent (e.g., DCM).
  • Add the amino acid solution to the 2-CTC resin and stir for 1-2 hours at room temperature.
  • Cap any remaining reactive sites on the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 15-30 minutes.
  • Wash the resin thoroughly with DMF and DCM.

2. Peptide Chain Elongation:

  • Perform Fmoc deprotection using 20% piperidine in DMF for a reduced time if possible, while ensuring complete deprotection.
  • Use a standard coupling protocol (e.g., HBTU/DIPEA or DIC/Oxyma) for the subsequent amino acid additions.

3. Cleavage and Deprotection:

  • Wash the final peptidyl-resin with DCM and dry it.
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
  • Filter the resin and precipitate the peptide in cold diethyl ether.
  • Wash the peptide pellet with cold ether and dry under vacuum.

Visualizations

Caption: Mechanism of β-elimination at a C-terminal cysteine and subsequent reactions.

SPPS_Workflow Start Start: Fmoc-Cys(Trt)-OH Load Load Cysteine onto Resin Start->Load Resin 2-CTC Resin Resin->Load Wash1 Wash (DMF, DCM) Load->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Coupling Couple Next Amino Acid Deprotection->Coupling Repeat Repeat Deprotection & Coupling Coupling->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage No Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification Analysis Analyze (Mass Spectrometry) Purification->Analysis End Final Peptide Analysis->End

Caption: Recommended workflow for SPPS of peptides with C-terminal cysteine.

References

Validation & Comparative

A Comparative Guide: Fmoc-Cys(Trt)-OPfp vs. In-Situ Activation with HBTU/HOBt for Cysteine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Solid-Phase Peptide Synthesis (SPPS), the incorporation of cysteine residues presents a unique set of challenges, primarily the high propensity for racemization during amino acid activation. The choice of coupling methodology for Fmoc-Cys(Trt)-OH is therefore a critical determinant of peptide purity and stereochemical integrity. This guide provides an objective, data-driven comparison between two prevalent strategies: the use of pre-activated pentafluorophenyl (Pfp) esters, specifically Fmoc-Cys(Trt)-OPfp, and the in-situ activation of Fmoc-Cys(Trt)-OH using the uronium salt HBTU in conjunction with the additive HOBt.

Coupling Mechanisms at a Glance

The fundamental difference between the two methods lies in the formation of the reactive species that acylates the free N-terminal amine of the growing peptide chain.

1. In-Situ Activation with HBTU/HOBt: In this widely-used approach, the carboxylic acid of Fmoc-Cys(Trt)-OH is activated directly in the reaction vessel. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA), converts the carboxyl group into a highly reactive O-acylisourea intermediate or, more accurately, an aminium salt which then forms the HOBt-ester.[1][2] This active ester rapidly reacts with the peptide's N-terminal amine to form the peptide bond. The presence of HOBt (1-hydroxybenzotriazole) is crucial for suppressing racemization and improving coupling efficiency.[2][3][4]

G cluster_0 In-Situ Activation Fmoc-Cys(Trt)-OH Fmoc-Cys(Trt)-OH Active_Ester Reactive HOBt-Ester (in vessel) Fmoc-Cys(Trt)-OH->Active_Ester HBTU HBTU HBTU->Active_Ester HOBt HOBt HOBt->Active_Ester Base Base (DIPEA) Base->Active_Ester Coupled_Peptide Fmoc-Cys(Trt)-Peptide-Resin Active_Ester->Coupled_Peptide Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: In-situ activation of Fmoc-Cys(Trt)-OH with HBTU/HOBt.

2. Pre-activated this compound: This strategy utilizes an isolated, stable active ester. The pentafluorophenyl group is strongly electron-withdrawing, making the ester's carbonyl carbon highly electrophilic.[5] This high reactivity allows for rapid and efficient coupling without the need for additional activating agents in the reaction vessel. The this compound is simply dissolved and added to the resin-bound peptide, where it reacts directly with the free amine.[5][6]

G cluster_1 Pre-activated Ester Coupling Pfp_Ester This compound (stable solid) Coupled_Peptide_2 Fmoc-Cys(Trt)-Peptide-Resin Pfp_Ester->Coupled_Peptide_2 Peptide_Resin_2 H₂N-Peptide-Resin Peptide_Resin_2->Coupled_Peptide_2 G cluster_0 In-Situ Activation (HBTU/HOBt) cluster_1 Pre-activated Ester (this compound) A1 Swell Resin A2 Fmoc Deprotection A1->A2 A3 Wash Resin A2->A3 A5 Add Reagent Mix & Base to Resin A3->A5 A4 Prepare Reagent Mix: Fmoc-Cys(Trt)-OH + HBTU + HOBt A4->A5 A6 Couple (1-2 hr) A5->A6 A7 Wash Resin A6->A7 B1 Swell Resin B2 Fmoc Deprotection B1->B2 B3 Wash Resin B2->B3 B5 Add Solution to Resin B3->B5 B4 Prepare Solution: This compound B4->B5 B6 Couple (15-60 min) B5->B6 B7 Wash Resin B6->B7

References

Comparison of Trt, Acm, and StBu as cysteine protecting groups.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Trt, Acm, and StBu as Cysteine Protecting Groups

In the intricate field of peptide synthesis and drug development, the selection of an appropriate protecting group for the thiol functionality of cysteine is a critical determinant of success. The high nucleophilicity of the cysteine thiol group makes it susceptible to a range of undesirable side reactions, necessitating the use of protecting groups to ensure the integrity of the peptide chain during synthesis.[1] This guide provides an objective comparison of three widely used cysteine protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and S-tert-butyl (StBu), with a focus on their performance, supported by experimental data.

Chemical Properties and Stability

The choice between Trt, Acm, and StBu is largely dictated by their distinct chemical properties and stability profiles under various reaction conditions encountered during solid-phase peptide synthesis (SPPS).

  • Trityl (Trt): The Trt group is a bulky triphenylmethyl moiety that forms a thioether linkage with the cysteine thiol.[2] Its primary characteristic is its lability in acidic conditions.[2] It is commonly employed in Fmoc-based SPPS as it can be conveniently removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[2][3] While generally stable to the basic conditions used for Fmoc group removal, some minor cleavage can be observed.[3]

  • Acetamidomethyl (Acm): The Acm group forms a stable thioether linkage that is resistant to the acidic and basic conditions typically used in both Boc and Fmoc SPPS.[2][4] This stability makes Acm an excellent choice for synthetic strategies where the cysteine residue needs to remain protected until a later stage, or for the synthesis of peptides with multiple disulfide bonds requiring orthogonal protection.[2][5]

  • S-tert-butyl (StBu): The StBu group is another TFA-stable protecting group that offers an orthogonal approach to cysteine protection.[5] It is stable under the acidic conditions of SPPS and is removed under reducing conditions, providing a distinct deprotection strategy compared to the acid-labile Trt and the oxidatively cleaved Acm.[5]

Data Presentation: Comparison of Protecting Group Properties

The following table summarizes the key characteristics and deprotection conditions for Trt, Acm, and StBu.

Protecting GroupStructureCleavage ConditionsKey Considerations
Trityl (Trt) (C₆H₅)₃C-95% TFA with scavengers (e.g., TIS, H₂O, EDT) for 2-4 hours.[3]Highly labile to acid, allowing for simultaneous deprotection and resin cleavage.[2][3] Prone to re-attachment of the trityl cation without sufficient scavengers.[3] Can lead to racemization of the C-terminal cysteine.[5]
Acetamidomethyl (Acm) CH₃CONHCH₂-Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver(I) salts (e.g., AgOTf), N-Chlorosuccinimide (NCS).[5][6]Orthogonal to acid-labile groups like Trt.[5] Requires a separate deprotection step.[7] Iodine can cause side reactions like iodination of tyrosine residues.[6] Heavy metal reagents are toxic.[6]
S-tert-butyl (StBu) (CH₃)₃CS-Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines (e.g., TCEP).[5]Orthogonal to both acid-labile and oxidatively removed protecting groups.[5] Removal conditions are mild and reducing.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application and removal of these protecting groups.

Protocol 1: Deprotection of Cys(Trt) during Final Cleavage

This protocol describes the standard procedure for the final cleavage of a peptide from the resin and the simultaneous removal of the Trt group.[2]

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS).[3]

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[3]

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Protocol 2: On-Resin Deprotection of Cys(Acm) with Iodine

This protocol is for the simultaneous deprotection of two Cys(Acm) residues to form an intramolecular disulfide bond on the resin.

  • Resin Swelling: Swell the Acm-protected peptide-resin in a suitable solvent like DMF.

  • Iodine Solution: Prepare a solution of iodine (5-10 fold excess) in a mixture of DMF and water.

  • Deprotection and Oxidation: Add the iodine solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess iodine and by-products.

  • Cleavage: Cleave the cyclized peptide from the resin using a standard TFA cleavage cocktail.

Protocol 3: On-Resin Deprotection of Cys(StBu) with DTT

This protocol outlines the removal of the StBu group on the resin to generate a free thiol.

  • Resin Swelling: Swell the StBu-protected peptide-resin in DMF.

  • Deprotection Solution: Prepare a solution of dithiothreitol (DTT) (e.g., 20 equivalents) in a suitable buffer, such as 0.1 M ammonium bicarbonate.

  • Deprotection Reaction: Treat the resin with the DTT solution and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin extensively with water, DMF, and DCM to remove the cleaved protecting group and excess DTT. The resin-bound peptide now possesses a free cysteine thiol ready for subsequent reactions.

Mandatory Visualization

Logical Relationship of Protecting Group Selection

G Decision Tree for Cysteine Protecting Group Selection A Synthetic Goal? B Single Cysteine or Simultaneous Deprotection? A->B Simple Peptide C Orthogonal Strategy for Multiple Disulfide Bonds? A->C Complex Peptide D Trt B->D Yes E Sequential Disulfide Bond Formation? C->E H Late-stage Functionalization? C->H F Acm E->F Oxidative Removal G StBu E->G Reductive Removal H->F Yes

Caption: A decision tree to guide the selection of a cysteine protecting group based on the synthetic strategy.

Experimental Workflow for Orthogonal Disulfide Bond Formation

G Workflow for Two Orthogonal Disulfide Bonds A Start: Linear Peptide on Resin (Cys(Trt), Cys(Acm), Cys(Trt), Cys(Acm)) B 1. On-resin Acm Deprotection & Oxidation (e.g., I₂) A->B C First Disulfide Bond Formed (Cys(Trt), Cys-S-S-Cys, Cys(Trt)) B->C D 2. Final Cleavage from Resin & Trt Deprotection (TFA) C->D E Partially Protected Peptide in Solution D->E F 3. Oxidation of Free Thiols (e.g., Air Oxidation) E->F G Final Peptide with Two Orthogonal Disulfide Bonds F->G

Caption: A typical experimental workflow for the synthesis of a peptide with two distinct disulfide bonds using Trt and Acm protecting groups.

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Cys(Trt)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity cysteine-containing peptides is a critical task, often complicated by the unique reactivity of the cysteine thiol group. The choice of protecting group and activation method for the cysteine residue during solid-phase peptide synthesis (SPPS) directly impacts the purity profile of the final peptide as determined by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of Fmoc-Cys(Trt)-OPfp with alternative methods for incorporating cysteine, supported by experimental data on side reactions and detailed analytical protocols.

This compound, or Nα-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester, is a pre-activated form of the commonly used Fmoc-Cys(Trt)-OH. The trityl (Trt) group provides robust protection for the sulfhydryl side chain, while the pentafluorophenyl (Pfp) ester allows for a direct and efficient coupling reaction. This approach is particularly advantageous in minimizing a key side reaction: racemization.

Performance Comparison of Cysteine Incorporation Methods

The primary challenge in the synthesis of cysteine-containing peptides is maintaining the stereochemical integrity of the cysteine residue. Cysteine is highly susceptible to racemization (the conversion of the L-amino acid to a mixture of L- and D-isomers) during the activation and coupling steps of SPPS. This is especially problematic when using common uronium- or phosphonium-based coupling reagents in the presence of a base.

The use of pre-activated esters, such as this compound, circumvents the need for in-situ activation with these reagents, leading to significantly lower levels of racemization.[1]

Table 1: Comparison of Racemization Levels with Different Cysteine Derivatives and Coupling Methods

Fmoc-Cysteine DerivativeCoupling MethodRacemization (%)Key Advantages & Disadvantages
This compound Direct CouplingNegligible [1]Advantages: Minimizes racemization, high coupling efficiency. Disadvantages: Higher initial cost of the reagent.
Fmoc-Cys(Trt)-OHDIC/Oxyma3.3Advantages: Cost-effective, low racemization compared to uronium reagents. Disadvantages: Slower coupling kinetics.
Fmoc-Cys(Trt)-OHHBTU/DIEA>10 (can be significantly higher with heat)Advantages: Fast coupling. Disadvantages: High risk of racemization.
Fmoc-Cys(Dpm)-OHDIC/Oxyma6.8Advantages: Dpm group is more stable to mild acid than Trt. Disadvantages: Higher racemization than Trt with the same coupling method.
Fmoc-Cys(Thp)-OHDIC/Oxyma0.74Advantages: Significantly reduced racemization. Disadvantages: Introduces an additional chiral center.
Fmoc-Cys(Acm)-OHVariousGenerally lowAdvantages: Acm group is stable to TFA, allowing for orthogonal deprotection strategies. Disadvantages: Requires a separate deprotection step, which can be harsh.[2]

Common Side Reactions in Cysteine-Containing Peptide Synthesis

Beyond racemization, several other side reactions can occur during the synthesis and cleavage of peptides containing Cys(Trt), impacting the final purity observed by HPLC:

  • β-Elimination: Particularly when cysteine is the C-terminal residue, it can undergo base-catalyzed β-elimination, leading to the formation of dehydroalanine.

  • Incomplete Trityl Deprotection: The removal of the Trt group during the final cleavage with trifluoroacetic acid (TFA) can sometimes be incomplete.

  • S-Alkylation: The reactive thiol group of cysteine can be alkylated by carbocations generated during cleavage, especially from linkers like the Wang resin.

  • Disulfide Bond Formation: Premature or undesired oxidation of the cysteine thiol can lead to the formation of dimers or other disulfide-linked impurities.

Proper cleavage cocktails containing scavengers like triisopropylsilane (TIS) and water are crucial to minimize these side reactions.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Coupling of this compound:

    • Dissolve this compound (1.5 to 2 equivalents relative to the resin loading) in a minimal amount of DMF.

    • Add the solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Monitoring: Confirm the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.

  • Resin Preparation: After the final coupling and Fmoc deprotection, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: HPLC Analysis of the Crude Peptide

This protocol provides a standard method for analyzing the purity of the synthesized peptide.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a suitable starting point for many peptides.

  • Flow Rate: 1.0 mL/min for an analytical column.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A (approximately 1 mg/mL) and filter through a 0.22 µm syringe filter before injection.

Mandatory Visualizations

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next AA Washing2->Repeat Cleavage TFA Cleavage Washing2->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Drying Drying Precipitation->Drying HPLC HPLC Analysis Drying->HPLC Purification Purification (if needed) HPLC->Purification

Caption: Experimental workflow from SPPS to HPLC analysis.

Signaling_Pathway cluster_coupling Coupling Method cluster_performance Performance Outcome OPfp This compound (Direct Coupling) Purity High Purity OPfp->Purity Racemization Low Racemization OPfp->Racemization HBTU Fmoc-Cys(Trt)-OH + HBTU/DIEA (Uronium Activation) Side_Reactions Potential Side Reactions HBTU->Side_Reactions High Racemization DIC Fmoc-Cys(Trt)-OH + DIC/Oxyma (Carbodiimide Activation) DIC->Purity DIC->Racemization Low Racemization

Caption: Logical relationships of coupling methods and outcomes.

References

Confirming Cys(Trt) Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis of peptides is paramount. A critical step in solid-phase peptide synthesis (SPPS) is the use of protecting groups to prevent unwanted side reactions. For cysteine residues, the trityl (Trt) group is a common choice due to its ease of removal under acidic conditions. However, verifying the successful incorporation of Cys(Trt) is essential for ensuring the integrity of the final peptide. This guide provides an objective comparison of mass spectrometry-based methods for confirming Cys(Trt) incorporation, complete with experimental data and detailed protocols.

Mass Spectrometric Signature of Cys(Trt) Incorporation

Electrospray ionization (ESI) mass spectrometry is a powerful tool for characterizing synthetic peptides. When analyzing a peptide containing a successfully incorporated Cys(Trt) group, the primary species observed is the protonated molecule ([M+H]⁺).[1] Due to the presence of trace salts in samples and solvents, it is also common to observe sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[1] Correctly identifying these adducts is crucial to avoid misinterpretation of the mass spectrum.[1]

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion, such as the [M+H]⁺ ion. A key characteristic of the Cys(Trt) group is its lability in the gas phase. The most prominent fragmentation pathway involves the cleavage of the bulky trityl group, which readily forms a stable trityl cation (C₁₉H₁₅⁺) at a mass-to-charge ratio (m/z) of 243.1.[1] This characteristic loss is a strong indicator of the presence of the Trityl group.

Data Presentation: Expected Ions and Fragments

To illustrate the expected mass spectral data, the following tables summarize the predicted ions and fragmentation patterns for a model compound, Fmoc-Cys(Trt)-OH.

Table 1: Expected Ions and Adducts for Fmoc-Cys(Trt)-OH [1]

Ion TypeChemical FormulaCalculated m/zNotes
Protonated Molecule[C₃₇H₃₁NO₄S + H]⁺586.2050The primary ion of interest.
Sodium Adduct[C₃₇H₃₁NO₄S + Na]⁺608.1869Commonly observed due to trace sodium contamination.
Potassium Adduct[C₃₇H₃₁NO₄S + K]⁺624.1609Observed in the presence of potassium salts.
Ammonium Adduct[C₃₇H₃₁NO₄S + NH₄]⁺603.2316Can be present if ammonium salts are in the mobile phase.

Table 2: Comparison of Fragmentation Behavior for Common Cysteine Protecting Groups [1][2]

Protecting GroupMolecular Weight (Da) of Protecting GroupExpected Behavior in Mass Spectrometry (CID/HCD)Key Advantages/Disadvantages in MS Analysis
Trityl (Trt) 243.34Highly labile; readily lost as a neutral fragment or detected as a prominent trityl cation at m/z 243.1.Advantage: Simplifies spectra by often showing the deprotected peptide and a clear signature fragment. Disadvantage: Can lead to in-source decay, reducing the intensity of the precursor ion.
Acetamidomethyl (Acm) 71.09Generally stable during fragmentation. The mass of the protecting group is observed as a modification on the cysteine residue.Advantage: Provides a stable mass shift for confident identification. Disadvantage: Can slightly alter fragmentation patterns compared to the unprotected peptide.
S-tert-butylthio (StBu) 89.18Can be lost, but fragmentation is generally less pronounced than with the Trityl group.Advantage: More stable than Trt, leading to less in-source decay. Disadvantage: Fragmentation is less predictable than Trt or Acm.

Mandatory Visualization

SPPS and MS Confirmation Workflow SPPS and MS Confirmation of Cys(Trt) Peptide cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Analysis Analysis Resin Resin Support Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_CysTrt Couple Fmoc-Cys(Trt)-OH Deprotection2->Coupling_CysTrt Chain_Elongation Continue Chain Elongation Coupling_CysTrt->Chain_Elongation Cleavage Cleavage from Resin & Deprotection Chain_Elongation->Cleavage Purification Purification (Optional) Cleavage->Purification LCMS LC-MS/MS Analysis Purification->LCMS Confirmation Data Analysis & Confirmation LCMS->Confirmation

General workflow for SPPS and MS confirmation.

Cys_Trt_Fragmentation MS/MS Fragmentation of a Cys(Trt)-Containing Peptide cluster_fragments Characteristic Fragments Precursor [Peptide-S-Trt + H]⁺ (Precursor Ion) Trityl_Cation Trityl Cation [Trt]⁺ m/z = 243.1 Precursor->Trityl_Cation Loss of Peptide-S radical Peptide_Thiol [Peptide-SH + H]⁺ (Neutral Loss of Trt) Precursor->Peptide_Thiol Neutral Loss of Tritylene Other_Fragments Other Backbone Fragments (b- and y-ions) Precursor->Other_Fragments

Characteristic fragmentation of Cys(Trt) peptides.

Experimental Protocols

Protocol 1: Peptide Cleavage and Sample Preparation for Mass Spectrometry

This protocol outlines the standard procedure for cleaving a synthesized peptide from the resin and preparing it for LC-MS analysis.

  • Resin Preparation: Transfer a small amount of the peptide-bound resin (approximately 2-5 mg) to a microcentrifuge tube.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail for Trt group removal is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS) as a scavenger.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 200-400 µL). If the peptide contains Trt-protected side chains, the addition of TIPS will result in a color change from yellow to clear.[3]

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: After incubation, precipitate the cleaved peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage reagents.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum centrifuge.

  • Reconstitution: Dissolve the dried peptide in a suitable solvent for LC-MS analysis, typically 0.1% formic acid in water or a mixture of water and acetonitrile.[4]

Protocol 2: LC-MS/MS Analysis of Cys(Trt)-Containing Peptides

This protocol provides a general method for the analysis of synthetic peptides by LC-MS/MS.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system (e.g., nanoLC or UPLC).

  • Column: A C18 reversed-phase column (e.g., 1.7-3.5 µm particle size) is commonly used for peptide separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a typical starting point for separating peptides.

  • Flow Rate: Dependent on the LC system and column dimensions (e.g., 300-1000 nL/min for nanoLC or 0.2-0.4 mL/min for UPLC).

  • Mass Spectrometry Method:

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan: Acquire a full scan over a mass range appropriate for the expected peptide mass (e.g., m/z 300-2000).

    • MS2 Scan (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Process the raw data using appropriate software. Search for the expected mass of the Cys(Trt)-containing peptide in the MS1 scans. Analyze the MS2 spectra for the characteristic loss of the trityl group (neutral loss of 243 Da) or the presence of the trityl cation at m/z 243.1 to confirm successful incorporation.[1]

References

The Strategic Calculus of Peptide Synthesis: A Cost-Benefit Analysis of Pre-Activated Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice between in situ activation and the use of pre-activated amino acids represents a critical decision point with significant implications for cost, time, and final product purity. This guide provides an objective comparison of these two methodologies, supported by experimental data, to inform a rational approach to peptide synthesis strategy.

At the heart of SPPS lies the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The formation of each peptide bond necessitates the activation of the carboxylic acid group of the incoming amino acid to facilitate its reaction with the free amine of the resin-bound peptide. This activation can be achieved in one of two primary ways:

  • In Situ Activation: The most common approach, where a standard Fmoc-protected amino acid is mixed with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) immediately before or during its introduction to the reaction vessel. This generates the activated amino acid species "in place."

  • Pre-activated Amino Acids: This strategy utilizes Fmoc-amino acids that have been previously isolated and stabilized as active esters, such as pentafluorophenyl (OPfp) esters. These are ready for coupling without the need for additional coupling reagents at the time of synthesis.

The selection between these two approaches involves a trade-off between the upfront cost of reagents and the downstream benefits in terms of efficiency, purity, and waste reduction.

Data Presentation: A Quantitative Comparison

To elucidate the practical differences between these two strategies, the following tables summarize key quantitative data. For this analysis, we will consider the coupling of a single amino acid, Fmoc-L-Valine, as a representative example.

Table 1: Cost Analysis per Coupling Reaction (0.1 mmol scale)
ComponentIn Situ Activation (using HBTU)In Situ Activation (using HATU)Pre-activated Amino AcidNotes
Fmoc-Amino Acid Fmoc-Val-OHFmoc-Val-OHFmoc-Val-OPfpCost of the core amino acid building block.
Coupling Reagent HBTUHATUN/AA significant cost driver for in situ activation.
Base DIPEADIPEAN/A (or optional catalyst)Required for in situ activation.
Estimated Cost per Coupling ~$1.20~$2.80~$2.92Based on typical supplier pricing for 0.1 mmol scale.

Disclaimer: Prices are estimates based on publicly available data from various suppliers (e.g., Sigma-Aldrich, APExBIO, Aapptec) and can vary significantly based on supplier, purity, and bulk purchasing.

Table 2: Performance Comparison in the Synthesis of Acyl Carrier Protein (ACP) Fragment 65-74

The synthesis of the "difficult" sequence of Acyl Carrier Protein (ACP) fragment 65-74 (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-OH) is a standard benchmark for evaluating SPPS protocols.[1][2]

ParameterIn Situ Activation (HBTU)In Situ Activation (HATU)Pre-activated Amino Acid (OPfp Esters)
Typical Coupling Time 2 x 20 min[1]2 x 1 min[1]15-60 min
Crude Purity (%) 70.27%[1]83.63%[1]Generally high, minimizes side reactions.[3]
Overall Yield Dependent on purity and number of cyclesHigher due to increased purityPotentially higher due to cleaner reactions
Table 3: Waste Generation per Coupling Cycle (Qualitative and Estimated Quantitative)
Waste ComponentIn Situ Activation (HBTU/HATU)Pre-activated Amino Acid (OPfp Esters)
Coupling Reagent Byproducts Tetramethylurea, HOBt/HOAtPentafluorophenol
Base Diisopropylethylammonium saltsNone
Solvent Volume Higher due to separate reagent solutions and more extensive washingLower, as fewer reagents are introduced

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for a single coupling cycle in manual Fmoc-SPPS.

Protocol 1: In Situ Activation using HBTU/HATU

This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on a solid support.

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and add DMF to swell the resin for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution, add a fresh 20% piperidine/DMF solution, and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 2.9-4.9 equivalents of HBTU or HATU in DMF.

    • Add 6-10 equivalents of DIPEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for the desired coupling time (e.g., 1-40 minutes, depending on the reagent and peptide sequence).[1]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Coupling with Pre-activated Fmoc-Amino Acid-OPfp Ester

This protocol outlines a single coupling cycle using a pre-activated pentafluorophenyl ester.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid-OPfp ester in DMF.

    • (Optional) For sterically hindered amino acids or to accelerate the reaction, 1-hydroxybenzotriazole (HOBt) can be added as a catalyst.[3]

    • Add the amino acid solution to the deprotected resin.

    • Agitate the mixture for 15-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 x 1 min).

  • Repeat: Repeat steps 2-3 for each subsequent amino acid.

Mandatory Visualization

SPPS_Workflow_Comparison cluster_in_situ In Situ Activation Workflow cluster_pre_activated Pre-activated Amino Acid Workflow start_in_situ Start: Deprotected Resin pre_activation Pre-activation: Fmoc-AA-OH + HBTU/HATU + DIPEA start_in_situ->pre_activation coupling_in_situ Coupling pre_activation->coupling_in_situ wash_in_situ Extensive Washing coupling_in_situ->wash_in_situ end_in_situ Ready for Next Cycle wash_in_situ->end_in_situ start_pre Start: Deprotected Resin dissolve_pre Dissolve: Fmoc-AA-OPfp start_pre->dissolve_pre coupling_pre Coupling dissolve_pre->coupling_pre wash_pre Standard Washing coupling_pre->wash_pre end_pre Ready for Next Cycle wash_pre->end_pre

Comparison of SPPS workflows.

Cost_Benefit_Analysis decision Choice of Activation Method in_situ In Situ Activation decision->in_situ pre_activated Pre-activated Amino Acids decision->pre_activated in_situ_costs Costs: - Lower upfront cost of amino acid - Cost of coupling reagents & base in_situ->in_situ_costs associated in_situ_benefits Benefits: - Flexibility with various coupling reagents - Well-established protocols in_situ->in_situ_benefits offers in_situ_drawbacks Drawbacks: - More complex reaction mixture - Byproduct removal necessary - Potential for side reactions from reagents in_situ->in_situ_drawbacks presents pre_activated_costs Costs: - Higher upfront cost of amino acid derivative pre_activated->pre_activated_costs associated pre_activated_benefits Benefits: - Simplified coupling step - Faster reaction times - Higher purity & yield - Reduced waste pre_activated->pre_activated_benefits offers pre_activated_drawbacks Drawbacks: - Less flexibility in tuning reactivity - Higher initial investment pre_activated->pre_activated_drawbacks presents

Cost-benefit analysis factors.

Conclusion and Recommendation

The choice between in situ activation and pre-activated amino acids in SPPS is not a one-size-fits-all decision.

In situ activation remains a robust and cost-effective method, particularly for routine peptide synthesis and when the upfront cost of reagents is a primary concern. The use of highly efficient coupling reagents like HATU can lead to excellent purity and fast reaction times, though at a higher cost than HBTU.[1] This method offers flexibility in the choice of coupling reagents to tackle different challenges in peptide synthesis.

Pre-activated amino acids , such as OPfp esters, present a compelling alternative for situations where time, purity, and ease of workflow are paramount. While the initial investment in the amino acid derivative is higher, this can be offset by several factors:

  • Time Savings: The elimination of the pre-activation step can shorten the overall cycle time, increasing throughput.

  • Increased Purity and Yield: By providing a cleaner reaction with fewer byproducts, the use of pre-activated esters can lead to a higher purity of the crude peptide. This significantly reduces the time and cost associated with downstream HPLC purification.

  • Reduced Waste: The absence of coupling reagents and their byproducts simplifies the waste stream and reduces the overall solvent consumption for washing steps.

  • Simplicity and Reproducibility: The simplified coupling protocol can lead to more consistent and reproducible results, especially in automated synthesis platforms.

Recommendation: For the synthesis of long, complex, or high-purity peptides for therapeutic or diagnostic applications, the use of pre-activated amino acids should be strongly considered. The higher upfront cost is often justified by the savings in time, purification efforts, and the higher quality of the final product. For routine, less demanding peptide synthesis, or when budget constraints are tight, in situ activation with a well-chosen coupling reagent like HBTU or HCTU remains a viable and economical option. The ultimate decision should be based on a thorough evaluation of the specific project requirements, available resources, and the total cost of the synthesis workflow, from starting materials to the purified final product.

References

A Comparative Guide to Alternative Reagents for Cysteine Introduction in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of cysteine residues presents unique challenges. The reactive nature of the cysteine thiol side chain necessitates the use of protecting groups to prevent unwanted side reactions, such as oxidation and disulfide scrambling. The choice of the thiol protecting group is a critical decision that influences not only the prevention of side reactions but also the degree of racemization at the α-carbon, coupling efficiency, and the overall strategy for disulfide bond formation.

This guide provides an objective comparison of commonly used and alternative reagents for introducing cysteine in Fmoc-SPPS. We will delve into their performance, supported by experimental data, and provide detailed protocols for their use.

The Challenge of Cysteine Racemization

A primary concern during the incorporation of cysteine in Fmoc-SPPS is the risk of racemization.[1][2] This loss of stereochemical integrity is particularly pronounced when using standard base-mediated activation methods with phosphonium or uronium reagents like HBTU or HATU.[3][4] The base can abstract the α-proton of the activated amino acid, leading to the formation of the D-enantiomer. The extent of racemization is significantly influenced by the nature of the thiol protecting group, the coupling reagents, the base, and the reaction temperature.[4][5]

Performance Comparison of Cysteine Protecting Groups

The selection of a suitable cysteine protecting group is a trade-off between stability during synthesis, ease of removal, and its influence on side reactions. While the trityl (Trt) group is widely used due to its cost-effectiveness and lability under standard cleavage conditions, several alternatives offer significant advantages, particularly in minimizing racemization.[1][6]

Quantitative Comparison of Racemization

The following table summarizes the extent of racemization observed for different Fmoc-Cysteine derivatives under various coupling conditions. The data is presented as the percentage of the D-cysteine epimer formed during the coupling step.

Protecting GroupAbbreviationCoupling ConditionsRacemization (% D-Cys)Reference(s)
TritylTrtHCTU/6-Cl-HOBt/DIPEA (25°C)8.0[7]
TritylTrtDIPCDI/Oxyma Pure3.3[6][7]
DiphenylmethylDpmHCTU/6-Cl-HOBt/DIPEA (25°C)1.2[7]
DiphenylmethylDpmDIPCDI/Oxyma Pure6.8[6][7]
4,4'-DimethoxydiphenylmethylDdmHCTU/6-Cl-HOBt/DIPEA (25°C)0.8[4]
4-MethoxybenzylMobHCTU/6-Cl-HOBt/DIPEA (25°C)1.7[4]
2,4,6-TrimethoxybenzylTmobHCTU/6-Cl-HOBt/DIPEA (25°C)0.6[4]
4-MethoxybenzyloxymethylMBomHCTU/6-Cl-HOBt/DIPEA (25°C)0.4[4]
TetrahydropyranylThpDIPCDI/Oxyma Pure0.74[6][7]
AcetamidomethylAcmTBTU/DIEA2.6 (for Trt)[8]
S-tert-butylthioStBuNot specifiedLower than Trt[9]

Note: Racemization levels can be sequence-dependent and vary with specific reaction conditions. The data presented here is for comparative purposes based on model peptides.

Orthogonality and Deprotection Strategies

For the synthesis of complex peptides with multiple disulfide bonds, an orthogonal protection strategy is essential. This allows for the selective deprotection of specific cysteine residues without affecting others.

Protecting GroupDeprotection ConditionsOrthogonality
Trityl (Trt) Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)[1]Not orthogonal to other acid-labile groups.
Acetamidomethyl (Acm) Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂)[1]Orthogonal to acid-labile groups.
4-Methoxytrityl (Mmt) Very mild acid (e.g., 1-2% TFA in DCM)[10]Orthogonal to Trt, Acm, and other acid-labile groups.
S-tert-butylthio (StBu) Reducing agents (e.g., DTT, TCEP)[6][11]Orthogonal to acid-labile and Acm groups.
Tetrahydropyranyl (Thp) Standard TFA cleavage cocktail[6]Not orthogonal to other acid-labile groups.
Diphenylmethyl (Dpm) Stronger acid than Trt (e.g., 95% TFA)[6]Can be selectively removed in the presence of Mmt.

Common Side Reactions and Mitigation

Besides racemization, other side reactions can occur during the incorporation and handling of cysteine residues:

  • β-Elimination: Particularly problematic for C-terminal cysteine, leading to the formation of dehydroalanine. This can further react with piperidine to form 3-(1-piperidinyl)alanine, resulting in a +51 Da mass addition.[12][13] Using sterically bulky protecting groups like Trt can minimize this, but not eliminate it completely.[13]

  • S-alkylation: During final cleavage from Wang resin, the cysteine thiol can be alkylated by the p-hydroxybenzyl cation generated from the linker.[14][15] The use of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is crucial to prevent this.[6]

Experimental Protocols

Detailed methodologies for the incorporation and deprotection of key cysteine derivatives are provided below.

Standard Fmoc-SPPS Coupling Protocol

This protocol is a general guideline and may require optimization based on the specific peptide sequence and protecting group.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.[3]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes.[3] Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • For reduced racemization (Carbodiimide method): In a separate vessel, dissolve the Fmoc-Cys(PG)-OH (3 eq.) and an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) (3 eq.) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and pre-activate for 5-10 minutes. Add the activated amino acid solution to the deprotected resin.[3]

    • Standard activation (Uronium/Phosphonium method): In a separate vessel, dissolve the Fmoc-Cys(PG)-OH (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 eq.). Allow to pre-activate for 1-2 minutes before adding to the resin.[7]

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF, isopropyl alcohol (IPA), and dichloromethane (DCM) to remove excess reagents and byproducts.[3]

Deprotection Protocols

1. Trityl (Trt) and Tetrahydropyranyl (Thp) Deprotection (During Cleavage):

  • Reagents: Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[1][6]

  • Procedure:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the pre-chilled cleavage cocktail to the resin (10 mL per 0.1 mmol of resin substitution).

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate dropwise to cold diethyl ether.

    • Isolate the peptide by centrifugation and wash the pellet with cold ether.[3]

2. Acetamidomethyl (Acm) Deprotection and On-Resin Oxidation:

  • Reagents: Iodine (I₂) solution in DMF.

  • Procedure:

    • Swell the Acm-protected peptide-resin in DMF.

    • Treat the resin with a solution of I₂ (10 equivalents per Acm group) in DMF for 1-2 hours at room temperature.

    • Wash the resin with DMF, followed by a sodium thiosulfate solution to quench excess iodine, and then with water and DMF.[1]

3. 4-Methoxytrityl (Mmt) Deprotection (On-Resin):

  • Reagents: 1-2% TFA and 5% TIS in DCM.[10]

  • Procedure:

    • Swell the Mmt-protected peptide-resin in DCM.

    • Treat the resin with the Mmt deprotection solution for 2 minutes, and repeat multiple times until the yellow color of the Mmt cation is no longer observed.

    • Wash the resin with DCM, a neutralization solution (e.g., 10% DIPEA in DMF), and then with DMF.

4. S-tert-butylthio (StBu) Deprotection (On-Resin):

  • Reagents: Reducing agent solution (e.g., 5% Dithiothreitol (DTT) and 0.1 N N-methylmorpholine (NMM) in DMF).[1]

  • Procedure:

    • Swell the StBu-protected peptide-resin in DMF.

    • Treat the resin with the reducing agent solution for 30 minutes and repeat.

    • Wash the resin thoroughly with DMF.

Visualizing the Workflow and Strategies

The following diagrams illustrate the general workflow of Fmoc-SPPS and the concept of orthogonal deprotection for regioselective disulfide bond formation.

Fmoc_SPPS_Workflow cluster_elongation Chain Elongation cluster_final_steps Final Steps Resin Solid Support (Resin) Swell Resin Swelling (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Cys(PG)-OH, Activator) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Deprotection Peptide_Resin Peptide on Resin -Cys(Mmt)-...-Cys(Acm)- Deprotect_Mmt 1. Selective Mmt Deprotection (Mild Acid) Peptide_Resin->Deprotect_Mmt Oxidize1 2. First Disulfide Bond Formation (e.g., Oxidation) Deprotect_Mmt->Oxidize1 Deprotect_Acm 3. Selective Acm Deprotection (e.g., Iodine) Oxidize1->Deprotect_Acm Oxidize2 4. Second Disulfide Bond Formation Deprotect_Acm->Oxidize2 Cleavage 5. Final Cleavage from Resin Oxidize2->Cleavage Final_Peptide Regioselectively Formed Two-Disulfide Peptide Cleavage->Final_Peptide

Caption: Orthogonal deprotection strategy for regioselective disulfide bond formation.

Conclusion

The choice of reagent for introducing cysteine in Fmoc-SPPS is a critical parameter that dictates the success of synthesizing complex peptides. While Fmoc-Cys(Trt)-OH remains a workhorse for routine applications, its propensity for causing significant racemization necessitates the consideration of alternatives. Protecting groups like Fmoc-Cys(MBom)-OH and Fmoc-Cys(Thp)-OH have demonstrated a remarkable ability to suppress racemization, making them excellent choices for synthesizing chirally pure peptides.[4][6] For the regioselective formation of multiple disulfide bonds, an orthogonal strategy employing protecting groups such as Fmoc-Cys(Mmt)-OH , Fmoc-Cys(Acm)-OH , and Fmoc-Cys(StBu)-OH is indispensable.[1][10] By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to optimize their peptide synthesis strategies, leading to higher yields and purities of their target molecules.

References

A Researcher's Guide to HPLC Purity Assessment of Fmoc-Cys(Trt)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount for the successful synthesis of peptides. This guide provides an objective comparison and detailed methodology for assessing the purity of N-α-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester (Fmoc-Cys(Trt)-OPfp), a critical building block in solid-phase peptide synthesis (SPPS), using High-Performance Liquid Chromatography (HPLC).

Performance Comparison of Commercially Available this compound

The purity of this compound is a critical parameter that can influence the yield and purity of the final peptide. Commercially available batches of this reagent typically exhibit high purity, as determined by HPLC. Below is a summary of the advertised purity levels from various suppliers. It is important to note that lot-to-lot variability can occur, and in-house verification is always recommended.

SupplierProduct LineAdvertised Purity (by HPLC area %)
Sigma-Aldrich-≥98.0%
Sigma-AldrichNovabiochem®≥97.0%[1]
BroadPharm->98.0%
CEM Corporation-≥99.0% (for Fmoc-Cys(Trt)-OH)[2]

Note: While the table includes data for Fmoc-Cys(Trt)-OH from CEM Corporation for context on high-purity standards, the primary focus of this guide is the pentafluorophenyl (OPfp) ester. The use of the OPfp ester is intended to facilitate efficient coupling while minimizing side reactions such as racemization[1].

Key Purity Considerations and Potential Impurities

Several factors can affect the purity of this compound. Understanding these can aid in the interpretation of HPLC chromatograms and troubleshooting of peptide synthesis.

  • Racemization: Cysteine derivatives are particularly susceptible to racemization (conversion from the L- to the D-enantiomer) during activation and coupling[3][4]. While the use of OPfp esters is designed to minimize this, it is crucial to assess the enantiomeric purity, especially when using base-mediated coupling methods or prolonged reaction times. Chiral HPLC is the definitive method for determining enantiomeric purity[5][6].

  • Hydrolysis: this compound can hydrolyze back to Fmoc-Cys(Trt)-OH and pentafluorophenol if exposed to moisture.

  • Byproducts from Synthesis: Impurities from the manufacturing process, such as residual starting materials or byproducts like N,N'-dicyclohexylurea (DCU) if DCC was used as a coupling reagent, can be present[7].

  • Degradation of the Trityl Group: The acid-labile trityl (Trt) protecting group can be prematurely cleaved under acidic conditions, leading to the formation of Fmoc-Cys-OPfp.

Experimental Protocol: HPLC Purity Assessment

This section provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is commonly used[3].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve a small amount of this compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm and 280 nm (for Fmoc group)
Injection Volume 5-10 µL
Column Temperature 25-30 °C

3. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

The following diagram illustrates the general workflow for the purity assessment of this compound by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Acetonitrile/Water prep1->prep2 prep3 Filter Sample (Optional) prep2->prep3 hplc1 Equilibrate HPLC System prep3->hplc1 Prepared Sample hplc2 Inject Sample hplc1->hplc2 hplc3 Run Gradient Elution hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 Chromatogram data2 Calculate Purity (%) data1->data2 end Final Purity Assessment data2->end Purity Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Alternative Purity Assessment Methods

While RP-HPLC is the most common method for purity assessment, other techniques can provide complementary information:

  • Chiral HPLC: Essential for determining the enantiomeric purity and quantifying the amount of the D-isomer[5][6]. This is particularly important for ensuring the stereochemical integrity of the final peptide.

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the identity of the main peak and to identify impurities based on their mass-to-charge ratio[8].

  • Thin Layer Chromatography (TLC): A simpler, qualitative method that can be used for rapid screening of purity and for detecting the presence of major impurities like DCU[7].

By implementing a robust analytical strategy centered on HPLC, researchers can confidently assess the purity of this compound, thereby ensuring the quality and integrity of their synthetic peptides.

References

Safety Operating Guide

Safe Disposal of Fmoc-Cys(Trt)-OPfp: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Fmoc-Cys(Trt)-OPfp (Nα-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester), a reagent commonly used in solid-phase peptide synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations.

Hazard Profile and Safety Precautions

This compound is classified as a skin irritant and a combustible solid.[1][2] All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemically resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Chemical PropertyValue
Molecular Formula C₄₃H₃₀F₅NO₄S
Molecular Weight 751.76 g/mol [1][2]
CAS Number 115520-21-3[1][2]
Storage Temperature 2-8°C[1] or 15-25°C[2]
Appearance White to off-white powder
Hazard Class Skin Irritant 2[1][2]
Storage Class 11 - Combustible Solids[1][2]

Experimental Protocol for Disposal

The fundamental principle for the disposal of this compound and any associated contaminated materials is to manage it as hazardous chemical waste.[4] Under no circumstances should this compound or its solutions be disposed of down the drain.[4]

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]

    • Solid waste, such as contaminated weighing paper, gloves, and pipette tips, should be collected separately in a designated container.[3][4]

    • Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.[4]

  • Containment of Solid Waste:

    • Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.[3][4]

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][4]

  • Labeling and Storage:

    • Ensure the hazardous waste container is tightly sealed to prevent leaks or spills.[4]

    • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.[3][4] This area should be clearly marked as a hazardous waste accumulation site.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[3][4]

    • Provide a complete and accurate description of the waste to the disposal personnel.

Spill Management

In the event of a small spill, and if it is safe to do so, contain the spill using an absorbent material.[4] Sweep up the material and place it in the designated hazardous waste container.[4] For large spills, evacuate the area and immediately contact your institution's EHS or emergency response team.[4]

Visualized Workflows

The following diagrams illustrate the decision-making process and the operational workflow for the proper disposal of this compound.

DisposalDecisionTree cluster_0 This compound Waste Assessment Start Identify this compound Waste IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Place in labeled, sealed solid hazardous waste container. IsSolid->SolidContainer Yes ContaminatedItem Is it a contaminated item? (e.g., gloves, paper) IsLiquid->ContaminatedItem No LiquidContainer Place in labeled, sealed liquid hazardous waste container. IsLiquid->LiquidContainer Yes DoubleBag Double bag in clear plastic bags and label as hazardous waste. ContaminatedItem->DoubleBag Yes Store Store in designated hazardous waste area with secondary containment. ContaminatedItem->Store No SolidContainer->Store LiquidContainer->Store DoubleBag->Store ContactEHS Contact EHS for disposal. Store->ContactEHS

Caption: Decision tree for the segregation and initial containment of this compound waste.

DisposalWorkflow cluster_1 Operational Disposal Plan Prep 1. Preparation - Don appropriate PPE - Prepare labeled waste containers Segregate 2. Waste Segregation - Separate solid, liquid, and sharps contaminated with the chemical Prep->Segregate Contain 3. Containment - Place waste in appropriate sealed and leak-proof containers Segregate->Contain Label 4. Labeling - Affix 'Hazardous Waste' label - Include full chemical name and date Contain->Label Store 5. Secure Storage - Store in a designated, ventilated, and secure area Label->Store Arrange 6. Arrange Pickup - Contact EHS or licensed contractor for waste collection Store->Arrange

Caption: Step-by-step workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-Cys(Trt)-OPfp

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Cys(Trt)-OPfp

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the safe handling of reagents like this compound (N-α-Fmoc-S-trityl-L-cysteine pentafluorophenyl ester) is of paramount importance. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans to ensure a secure laboratory environment.

Hazard Identification and Safety Summary

This compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation.[1][2] Adherence to the prescribed safety precautions is crucial to minimize exposure and mitigate risks.

Hazard Classifications & Properties Details
GHS Pictogram GHS07 (Exclamation mark)[1][2]
Signal Word Warning[1][2]
Hazard Statements H315: Causes skin irritation[1][2]
Precautionary Statements P264, P280, P302 + P352, P332 + P313, P362 + P364[1]
Form Powder[1]
Storage Store in a cool, dry, and well-ventilated place with the container tightly closed.[3] Recommended storage temperatures vary by supplier, ranging from 2-8°C to 15-25°C.[1]
Incompatibilities Strong acids/alkalis and strong oxidizing/reducing agents.[4]

Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is essential for laboratory safety. This involves meticulous preparation, careful execution of experimental procedures, and compliant disposal of all waste materials.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of the powder.

PPE Component Specification Purpose
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.[1][3]Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][3] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[1]Prevents direct skin contact with the chemical.
Body Protection A lab coat or impervious clothing.[1][4]Protects skin and personal clothing from contamination.
Respiratory Protection A dust mask or use of a fume hood.[1][3]Required when handling large quantities or when there is a potential for dust and aerosol formation.
Step-by-Step Handling Workflow

Adherence to a strict operational workflow minimizes the risk of exposure and ensures the integrity of the experiment.

  • Preparation :

    • Work in a well-ventilated area, preferably a chemical fume hood.[1][3]

    • Ensure all necessary PPE is worn correctly.

    • Have all required equipment and reagents ready to minimize movement and potential for spills.

  • Handling and Synthesis :

    • Avoid direct contact with skin and eyes.[3]

    • Prevent the formation of dust and aerosols.[3]

    • If weighing the powder, do so carefully to minimize dust generation.

  • Cleanup :

    • Wipe down the work area with an appropriate solvent and cleaning materials.

    • Treat all materials that have come into contact with this compound as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification : All unused or expired this compound, as well as contaminated items (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[5][6]

  • Waste Segregation and Collection :

    • Solid Waste : Collect all solid materials in a designated, leak-proof hazardous waste container.[1][6]

    • Liquid Waste : Any solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[6]

  • Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[1][6]

  • Storage : Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1][6]

  • Final Disposal : Do not dispose of this chemical waste in regular trash or down the drain.[5] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal.[1][5]

Visualized Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Waste Segregation cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handling_weigh Weigh this compound (Avoid Dust Formation) prep_area->handling_weigh handling_synth Perform Synthesis Steps handling_weigh->handling_synth cleanup_area Decontaminate Work Surface handling_synth->cleanup_area cleanup_solid Segregate Solid Waste (Gloves, Weigh Paper) cleanup_area->cleanup_solid cleanup_liquid Segregate Liquid Waste (Solutions) cleanup_area->cleanup_liquid disposal_container Place Waste in Labeled Hazardous Waste Container cleanup_solid->disposal_container cleanup_liquid->disposal_container disposal_storage Store in Designated Secure Area disposal_container->disposal_storage disposal_pickup Arrange for EHS Waste Pickup disposal_storage->disposal_pickup

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Cys(Trt)-OPfp
Reactant of Route 2
Reactant of Route 2
Fmoc-Cys(Trt)-OPfp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.